N-Formyl-Met-Leu-Phe benzyl ester
Description
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Properties
IUPAC Name |
benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUHKTWXUMQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391930 | |
| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-32-0 | |
| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-Formyl-Met-Leu-Phe and its Benzyl Ester Derivative in Neutrophils
This guide provides a comprehensive technical overview of the molecular mechanisms governing neutrophil activation by the potent chemoattractant N-Formyl-Met-Leu-Phe (fMLP) and its synthetic derivative, N-Formyl-Met-Leu-Phe benzyl ester. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and leukocyte biology.
Introduction: The Sentinel Role of Neutrophils and the Significance of Formylated Peptides
Neutrophils are the most abundant type of white blood cell and constitute the vanguard of the innate immune system.[1] These highly motile phagocytes are critical for host defense against invading pathogens. A key class of molecules that potently activates neutrophils is N-formylated peptides, which are released by bacteria or from damaged mitochondria.[2][3] The prototypical and most extensively studied of these is N-Formyl-Met-Leu-Phe (fMLP). Its ability to induce directed cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS) makes it a cornerstone tool for investigating neutrophil function.[1][2][4]
The modification of fMLP, such as through the synthesis of its benzyl ester, represents a strategy to modulate its biological activity. While specific research on the benzyl ester is limited, esterification is a common medicinal chemistry approach to enhance cell permeability and bioavailability. This guide will first detail the well-established mechanism of fMLP and then explore the hypothesized action of its benzyl ester derivative.
Part 1: The Canonical Mechanism of Action of N-Formyl-Met-Leu-Phe (fMLP)
The cellular effects of fMLP are initiated by its binding to specific cell surface receptors, which triggers a cascade of intracellular signaling events.
Receptor Engagement: The Formyl Peptide Receptors (FPRs)
fMLP and other formylated peptides are recognized by a subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3. fMLP binds with the highest affinity to FPR1, which is abundantly expressed on neutrophils.[5][6] The binding of fMLP to FPR1 induces a conformational change in the receptor, which facilitates the activation of heterotrimeric G proteins.[1]
Downstream Signaling Cascades: A Symphony of Intracellular Events
Upon fMLP binding to FPR1, the associated heterotrimeric G protein (primarily of the Gi family) exchanges GDP for GTP on its α subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.[1] Both the Gαi and Gβγ subunits are capable of activating downstream effector molecules, initiating a complex and interconnected network of signaling pathways.
Signaling Pathway: fMLP-Induced Neutrophil Activation
Caption: fMLP signaling cascade in neutrophils.
Key Signaling Pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[1][4] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[1]
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various signaling proteins, including Akt (also known as protein kinase B), leading to their activation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: fMLP stimulation also leads to the activation of the MAPK cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[1] These pathways are crucial for regulating a variety of cellular processes, including gene expression and cell motility.
Functional Outcomes of Neutrophil Activation by fMLP
The culmination of these signaling events is the execution of a range of pro-inflammatory functions by the neutrophil:
-
Chemotaxis: The directed migration of neutrophils towards a concentration gradient of fMLP is a hallmark response.[7] This process is heavily dependent on the dynamic reorganization of the actin cytoskeleton, which is controlled by the PI3K and MAPK pathways.
-
Degranulation: Neutrophils contain a variety of granules filled with antimicrobial proteins, proteases, and other inflammatory mediators. fMLP stimulation triggers the fusion of these granules with the plasma membrane, releasing their contents into the extracellular space.[1][8] This process is largely dependent on the rise in intracellular calcium.
-
Reactive Oxygen Species (ROS) Production (Oxidative Burst): fMLP is a potent inducer of the "oxidative burst," a process characterized by the rapid production of ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][9][10] This is mediated by the activation of the NADPH oxidase enzyme complex, a process that is dependent on PKC activation.
Part 2: Hypothesized Mechanism of Action of this compound
While direct experimental data on the mechanism of action of this compound is not available in the reviewed literature, we can formulate a scientifically-grounded hypothesis based on the principles of medicinal chemistry and the known pharmacology of fMLP.
The Prodrug Concept and Enhanced Cell Permeability
The primary structural difference between fMLP and its benzyl ester is the conversion of the C-terminal carboxylic acid to a benzyl ester. This modification has two significant consequences:
-
Increased Lipophilicity: The addition of the benzyl group increases the overall lipophilicity (fat-solubility) of the molecule.
-
Masking of the Negative Charge: The negatively charged carboxylate group at physiological pH is neutralized.
These changes are expected to enhance the ability of the molecule to passively diffuse across the lipid bilayer of the neutrophil plasma membrane.
Workflow: Hypothesized Action of fMLP Benzyl Ester
Caption: Hypothesized prodrug mechanism of fMLP benzyl ester.
Intracellular Hydrolysis to the Active fMLP
Once inside the neutrophil, it is hypothesized that the benzyl ester is cleaved by intracellular esterases, enzymes that are abundant in the cytoplasm. This hydrolysis would release the active fMLP molecule and benzyl alcohol. The liberated fMLP would then be free to interact with its target, FPR1.
Potential for Intracellular Receptor Activation
An intriguing possibility is that the intracellularly generated fMLP could interact with FPR1 from the cytosolic side or with a potential pool of intracellular FPR1 receptors. While FPRs are primarily located on the plasma membrane, some GPCRs have been shown to have intracellular localizations and signaling functions.
Implications for Neutrophil Response
This hypothesized prodrug mechanism could lead to several differences in the neutrophil response compared to stimulation with fMLP:
-
Sustained Signaling: The gradual intracellular release of fMLP could lead to a more sustained activation of downstream signaling pathways compared to the more transient activation by extracellular fMLP.
-
Altered Kinetics: The time course of neutrophil responses such as ROS production and degranulation may be altered, potentially with a delayed onset but a longer duration.
-
Enhanced Potency: The increased intracellular concentration of the active ligand could lead to an overall more potent biological response, which aligns with early preliminary observations that benzyl esters of fMLP are more active.
It is crucial to emphasize that these are hypotheses that require direct experimental validation.
Part 3: Experimental Protocols for Studying Neutrophil Activation
The following are established protocols for assessing key neutrophil functions in response to fMLP or its analogs.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare the chemoattractant solution (e.g., fMLP or fMLP benzyl ester at various concentrations, typically 1-100 nM) in the same buffer.
-
Add the chemoattractant solution to the lower wells of a Boyden chamber.
-
Place a microporous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
Data Presentation:
| Chemoattractant | Concentration (nM) | Migrated Cells (per high-power field) |
| Control (Buffer) | 0 | 15 ± 5 |
| fMLP | 1 | 85 ± 12 |
| fMLP | 10 | 250 ± 25 |
| fMLP | 100 | 230 ± 20 |
| fMLP Benzyl Ester | 1 | (Experimental Data) |
| fMLP Benzyl Ester | 10 | (Experimental Data) |
| fMLP Benzyl Ester | 100 | (Experimental Data) |
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following stimulation.
Methodology:
-
Isolate neutrophils as described above.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye at 37°C for 30-45 minutes.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a calcium-containing buffer.
-
Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.
-
Add the stimulant (fMLP or fMLP benzyl ester) and immediately begin recording the change in fluorescence over time.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Data Presentation:
| Stimulant | Concentration (nM) | Peak [Ca²⁺]i (nM) | Time to Peak (seconds) |
| Control (Buffer) | 0 | 100 ± 10 | N/A |
| fMLP | 10 | 550 ± 40 | 15 ± 3 |
| fMLP Benzyl Ester | 10 | (Experimental Data) | (Experimental Data) |
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS using a chemiluminescent or fluorescent probe.
Methodology:
-
Isolate neutrophils as described previously.
-
Resuspend the cells in a suitable buffer.
-
Prime the cells with cytochalasin B (optional, enhances the response to fMLP).
-
Add a ROS-sensitive probe, such as luminol (for chemiluminescence) or dihydrorhodamine 123 (DHR 123) (for fluorescence).[6][11]
-
Measure the baseline signal using a luminometer or a plate reader with fluorescence capabilities.
-
Add the stimulant (fMLP or fMLP benzyl ester).
-
Record the signal over time. The increase in signal corresponds to the rate of ROS production.
Data Presentation:
| Stimulant | Concentration (nM) | Peak ROS Production (Relative Light/Fluorescence Units) |
| Control (Buffer) | 0 | 500 ± 50 |
| fMLP | 100 | 25,000 ± 2,100 |
| fMLP Benzyl Ester | 100 | (Experimental Data) |
Conclusion
N-Formyl-Met-Leu-Phe is a powerful tool for dissecting the complex signaling pathways that govern neutrophil activation. Its interaction with FPR1 initiates a well-defined cascade of events leading to chemotaxis, degranulation, and the production of reactive oxygen species. The this compound derivative represents a potentially valuable modification to enhance its biological activity, likely through a prodrug mechanism that increases cell permeability and allows for intracellular release of the active fMLP molecule. Further experimental investigation is warranted to fully elucidate the mechanism of action of this benzyl ester and to explore its potential applications in research and therapeutics.
References
-
Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. - ResearchGate. Available at: [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. Available at: [Link]
-
Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. Available at: [Link]
-
Intracellular calcium waves accompany neutrophil polarization, formylmethionylleucylphenylalanine stimulation, and phagocytosis: a high speed microscopy study - PubMed. Available at: [Link]
-
The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC. Available at: [Link]
-
The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - Ingenta Connect. Available at: [Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC. Available at: [Link]
-
fMLP-stimulated neutrophils increase endothelial [Ca 2+ ] i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - American Physiological Society Journal. Available at: [Link]
-
Neutrophil Assays | Charles River. Available at: [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology | Oxford Academic. Available at: [Link]
-
Clinical immunology Intracellular calcium ions kinetics and chemiluminescent activity in human neutrophils - Termedia. Available at: [Link]
-
Changes in intracellular calcium free and calcium stored balance in children granulocytes after stimulation. Preliminary results - Termedia. Available at: [Link]
-
Measurement of Oxidative Burst in Neutrophils - PMC - NIH. Available at: [Link]
-
FMLP-induced enzyme release from neutrophils: a role for intracellular calcium. Available at: [Link]
-
Neutrophil-derived reactive oxygen species in SSc | Rheumatology - Oxford Academic. Available at: [Link]
-
An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - NIH. Available at: [Link]
-
The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - ResearchGate. Available at: [Link]
-
Mechanism of neutrophil activation by NAF, a novel monocyte-derived peptide agonist - PubMed. Available at: [Link]
-
Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC. Available at: [Link]
-
Neutrophil Chemotaxis Assay - Charles River Laboratories. Available at: [Link]
-
Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed. Available at: [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... - ResearchGate. Available at: [Link]
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N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Available at: [Link]
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fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. Available at: [Link]
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N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed. Available at: [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - Frontiers. Available at: [Link]
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Antisickling Activity of Amino Acid Benzyl Esters - PubMed. Available at: [Link]
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Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC. Available at: [Link]
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The Mechanistic Landscape of Membrane Permeabilizing Peptides - PMC - NIH. Available at: [Link]
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Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Available at: [Link]
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Physicochemical and Functional Characterization of N-Formyl-Met-Leu-Phe Benzyl Ester: Membrane Permeability and Receptor Kinetics
[1][2][3]
Executive Summary
This compound (fMLP-OBzl) is a hydrophobic derivative of the canonical chemotactic tripeptide fMLP.[1][2][3] While the native fMLP (free acid) is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), its charged C-terminus limits interaction with the lipid bilayer.[1][3] The benzyl ester modification masks this charge and adds a bulky aromatic moiety, significantly increasing lipophilicity.[3]
Core Insight: Unlike the free acid, fMLP-OBzl exhibits "membrane-catalyzed" receptor binding.[1][2][3] Its enhanced permeability allows it to partition into the lipid bilayer, accessing the FPR1 transmembrane binding pocket via the membrane phase rather than the aqueous phase. This guide analyzes this mechanism, providing protocols to quantify this unique permeability profile.
Molecular Architecture & Lipophilicity
The functional divergence between fMLP and fMLP-OBzl stems from the C-terminal modification.[1][2][3]
Structural Comparison[1][2][3][4]
-
fMLP (Native): For-Met-Leu-Phe-OH.[1][2][3] The C-terminal carboxyl group (
) is deprotonated at physiological pH (7.4), creating an electrostatic barrier to membrane insertion.[1][2][3] -
fMLP-OBzl (Ester): For-Met-Leu-Phe-O-CH2-C6H5.[1][2][3] The benzyl ester caps the carboxyl group, neutralizing the negative charge and introducing a hydrophobic phenyl ring.
Predicted Physicochemical Data
The following table contrasts the estimated properties driving membrane permeability.
| Property | fMLP (Free Acid) | fMLP-OBzl (Benzyl Ester) | Impact on Permeability |
| Molecular Weight | 437.55 g/mol | 527.68 g/mol | Slight reduction in diffusion coefficient due to size.[1][2][3] |
| CLogP (Est.) | ~1.5 - 2.0 | ~4.5 - 5.2 | Critical: High lipophilicity drives bilayer partitioning.[1][2][3] |
| Charge (pH 7.4) | -1 (Anionic) | 0 (Neutral) | Neutral charge eliminates electrostatic repulsion.[1][2][3] |
| Solubility | Water-soluble (low conc.)[1][2][3] | Insoluble in water; Soluble in DMSO/Ethanol | Requires organic solvent carrier for delivery.[2][3] |
| Receptor Affinity | High ( | Enhanced Potency | Hydrophobic interactions stabilize receptor docking.[1][2][3] |
Mechanism of Action: The Membrane Catalysis Model
Standard hydrophilic ligands bind receptors directly from the aqueous phase.[3] However, fMLP-OBzl follows the Membrane Compartment Model (Schwyzer’s Rhegnylogic organization).[1][2][3]
-
Partitioning: fMLP-OBzl rapidly partitions from the aqueous buffer into the lipid bilayer due to its high CLogP.[2][3]
-
Concentration: The membrane acts as a "solvent," concentrating the ligand near the receptor.[3]
-
Lateral Diffusion: The ligand diffuses laterally within the membrane to access the ligand-binding pocket of FPR1, which is buried within the transmembrane helices.[3]
Pathway Visualization
The following diagram illustrates the kinetic difference between the aqueous approach (fMLP) and the membrane-facilitated approach (fMLP-OBzl).
Caption: Comparative binding kinetics showing fMLP-OBzl utilizing the lipid bilayer as a reservoir for enhanced receptor access.
Experimental Protocols
To validate the permeability and specific activity of fMLP-OBzl, we employ a dual-assay approach: a physicochemical screen (PAMPA) and a functional biological assay (Neutrophil Superoxide Generation).[1][2][3]
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay quantifies the passive diffusion of fMLP-OBzl compared to fMLP without the interference of transporters.[1][2][3]
Materials:
Methodology:
-
Preparation: Dissolve fMLP-OBzl in 100% DMSO to 10 mM stock. Dilute to 50 µM in Donor Buffer (Final DMSO < 0.5%).
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the PVDF filter of the donor plate.[2][3] Allow 5 mins for evaporation/settling.
-
Assembly:
-
Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis:
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation: [1][2][3]
Expected Result: fMLP-OBzl will show a high
Protocol B: Neutrophil Superoxide Anion Generation
This assay confirms that the enhanced permeability translates to biological potency (agonist activity) rather than toxicity.[1][2][3]
Materials:
-
Freshly isolated human neutrophils (
cells/mL).[1][2][3] -
fMLP-OBzl (Stock in DMSO) vs fMLP (Stock in Buffer).[1][2][3]
Methodology:
-
Cell Priming: Suspend neutrophils in Hanks' Balanced Salt Solution (HBSS) with Ca++/Mg++.[2][3]
-
Reagent Mix: Add Cytochrome C (1 mg/mL final).
-
Stimulation:
-
Kinetic Read: Measure Absorbance at 550 nm every 30 seconds for 10 minutes at 37°C.
-
Quantification: Superoxide (
) reduces Cytochrome C. Calculate nanomoles of using the extinction coefficient .[1][2][3]
Self-Validating Check: Use Cytochalasin B (5 µg/mL) in a parallel arm. Cytochalasin B disrupts actin filaments, enhancing granule release.[3] If fMLP-OBzl is working via the receptor, the response should be synergistic with Cytochalasin B.[3]
References
-
Vertex Pharmaceuticals & Tokyo Institute of Technology. (2023).[2][3] Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.[1][2][3][4] Nature Communications.[2][3][5] [Link]
-
Becker, E. L., et al. (1982).[3] Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils.[3] Biochemistry.[2][3][6] [Link]
-
PubChem. (2024).[2][3] this compound Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]
-
Niedel, J., et al. (1980).[3] Covalent affinity labeling of the formyl peptide chemotactic receptor.[3] Journal of Biological Chemistry.[2][3][7][8] [Link]
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Technical Monograph: Biological Activity of fMLP Benzyl Ester in Macrophage Activation
Executive Summary
N-Formyl-Met-Leu-Phe Benzyl Ester (fMLP-OBzl) is a highly lipophilic derivative of the classic chemotactic tripeptide fMLP. While the free acid (fMLP) is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), the benzyl ester variant introduces specific physicochemical alterations—primarily enhanced hydrophobicity and membrane permeability—that critically impact experimental design.
This guide addresses the biological activity of fMLP-OBzl, positioning it as a potent FPR1 agonist capable of inducing chemotaxis, superoxide generation, and lysosomal enzyme release. However, its utility is frequently compromised by solubility issues and non-specific adsorption. This document provides the mechanistic grounding and validated protocols required to generate reproducible data with this compound.
Chemical Basis & Structural Pharmacology
Structural Modification and Receptor Fit
The biological activity of fMLP is dictated by its interaction with the FPR1 receptor, a G-protein coupled receptor (GPCR). The receptor binding pocket contains a specific hydrophobic cleft designed to accommodate the Phenylalanine (Phe) side chain and the Methionine (Met) side chain.
-
fMLP (Free Acid): Possesses a negatively charged C-terminal carboxylate at physiological pH.
-
fMLP Benzyl Ester: The C-terminus is esterified with a benzyl group. This modification removes the negative charge and adds a bulky, lipophilic aromatic ring.
Pharmacological Impact: Structure-Activity Relationship (SAR) studies indicate that the C-terminal carboxylate is not strictly required for binding. In fact, hydrophobic pockets in FPR1 (specifically residues interacting with the Phe moiety) often tolerate or even stabilize hydrophobic C-terminal extensions. Consequently, fMLP-OBzl retains high affinity agonist activity , often comparable to or exceeding the free acid in specific lipophilic environments, though its apparent potency in aqueous assays can be masked by solubility limits.
Physicochemical Constraints
| Feature | fMLP (Free Acid) | fMLP Benzyl Ester |
| Solubility (Water) | Low (~0.1 mg/mL) | Negligible (Hydrophobic) |
| Solubility (DMSO) | High | Very High |
| Membrane Permeability | Moderate | High (Passive diffusion) |
| Cellular Fate | Surface Receptor Binding | Surface Binding + Intracellular Accumulation |
| Primary Risk | Oxidation of Met | Precipitation ("Crashing out") in media |
Mechanism of Action: FPR1 Signaling Cascade
Upon binding to FPR1, fMLP-OBzl triggers a rapid, pertussis toxin-sensitive signaling cascade. The esterification does not alter the fundamental pathway but may prolong the signal due to slower dissociation rates or resistance to extracellular proteolytic degradation.
The Signaling Pathway (Graphviz)
Caption: Figure 1. FPR1 Signal Transduction. fMLP-OBzl binds FPR1, triggering G-protein coupled PLC activation, leading to Calcium mobilization and downstream effector functions (Superoxide production and Chemotaxis).
Biological Activity Profile
The following table summarizes the expected biological responses of macrophages to fMLP-OBzl compared to the free acid standard.
| Biological Output | Activity Description | Experimental Note |
| Chemotaxis | Potent Inducer. Stimulates directional migration at nanomolar concentrations (10–100 nM). | Due to high lipophilicity, the gradient may degrade faster if the compound partitions into the plasticware or agarose. |
| Superoxide Anion (O₂⁻) | Strong Agonist. Triggers the respiratory burst via NADPH oxidase assembly. | Response is rapid (onset < 30s). Requires cytochrome c reduction assay or chemiluminescence (luminol). |
| Lysosomal Enzyme Release | Active. Induces degranulation (e.g., | Often requires "priming" with Cytochalasin B to prevent internalization and maximize release. |
| Calcium Mobilization | Transient Spike. Rapid intracellular Ca²⁺ flux. | Can be measured with Fura-2 or Fluo-4. The ester may exhibit slightly delayed washout kinetics. |
Validated Experimental Protocol
Critical Challenge: The benzyl ester is extremely hydrophobic. Direct dilution from DMSO into aqueous media often causes micro-precipitation, leading to "dead" concentrations and high variability.
Reagent Preparation (Self-Validating System)
-
Stock Solution: Dissolve fMLP-OBzl in high-grade DMSO to 10 mM . Store at -20°C. Validation: Solution must be crystal clear.
-
Intermediate Dilution (The "Step-Down"): Do NOT dilute directly to the assay concentration.
-
Dilute 10 mM stock 1:100 in Ethanol first (to 100 µM).
-
Then dilute into aqueous buffer containing 0.1% - 0.25% BSA (Bovine Serum Albumin) .
-
Why? Albumin acts as a carrier protein, preventing the hydrophobic peptide from sticking to the tube walls or precipitating.
-
Macrophage Activation Workflow (Graphviz)
Caption: Figure 2. Experimental Workflow. The critical step is the intermediate carrier dilution (Step 2) to ensure the hydrophobic benzyl ester remains in solution before cell contact.
Specificity Control (Validation)
To prove the observed activity is FPR1-mediated and not a non-specific membrane perturbation (due to the benzyl group):
-
Pre-incubate cells with Cyclosporin H (1 µM) or Boc-MLF (10 µM) for 10 minutes.
-
Challenge with fMLP-OBzl.
-
Result: Activity must be abrogated (>90% inhibition) to confirm FPR1 specificity.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link
-
Panaro, M. A., et al. (2006).[8] Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127.[8] Link
-
Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[9] MDPI: Cells. Link
-
Cayman Chemical. (n.d.). N-Formyl-Met-Leu-Phe Product Information & Biological Activity. Link
-
Becker, E. L. (1979). Structure-activity relationships of the formylpeptide receptor. American Journal of Pathology. Link
Sources
- 1. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]
- 2. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Stability of N-Formyl-Met-Leu-Phe Benzyl Ester in Physiological pH
This guide details the stability profile, handling protocols, and experimental considerations for N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBn) . It is designed for researchers requiring precise control over chemotactic assays and formulation stability.
Executive Summary
This compound (fMLP-OBn) is a hydrophobic derivative of the classic chemotactic peptide fMLP. Unlike the free acid, the benzyl ester exhibits distinct stability profiles governed by two opposing forces: chemical resistance to spontaneous hydrolysis at neutral pH, and biological susceptibility to rapid enzymatic cleavage in physiological fluids.
-
In Sterile PBS (pH 7.4): Chemically stable for 24–48 hours. Primary degradation risk is methionine oxidation , not ester hydrolysis.
-
In Plasma/Serum: Highly unstable. Rapidly hydrolyzed to the active parent compound (fMLP) and benzyl alcohol by carboxylesterases (Half-life: < 30 minutes).
-
Solubility: Highly lipophilic; requires DMSO or Ethanol for stock preparation. Insoluble in aqueous buffers without co-solvents.
Chemical & Physical Architecture
Structural Significance
The benzyl ester modification at the C-terminus masks the negative charge of the carboxylate group, significantly increasing the peptide's partition coefficient (LogP). This modification alters receptor binding kinetics and membrane permeability until hydrolysis occurs.
Hydrolysis Pathway
The transition from the ester to the active free acid is the critical stability event.
Figure 1: Hydrolytic cleavage of fMLP-OBn yielding the active chemotactic peptide fMLP.
Stability Profile & Mechanisms
Abiotic Stability (Sterile Buffers)
In the absence of enzymes (e.g., sterile PBS, HBSS), the benzyl ester bond is relatively robust at pH 7.4. Spontaneous hydrolysis of benzyl esters typically requires basic conditions (pH > 9) or strong acid catalysis.
-
Risk Factor: Methionine Oxidation .[1] The thioether side chain of Methionine is highly susceptible to oxidation to sulfoxide (Met(O)), which significantly reduces biological potency.
-
Recommendation: All aqueous buffers must be degassed or supplemented with antioxidants (e.g., EDTA, ascorbic acid) if stored > 4 hours.
Biotic Stability (Biological Fluids)
In the presence of serum, plasma, or cell lysates, fMLP-OBn acts as a prodrug .
-
Mechanism: Non-specific carboxylesterases and proteases (e.g., chymotrypsin-like activity) rapidly cleave the benzyl ester.
-
Implication: In whole-blood assays or in vivo studies, the observed biological effect is likely driven by the metabolite (fMLP) rather than the intact ester.
Quantitative Stability Summary
| Condition | Primary Degradation Mechanism | Estimated Half-Life ( | Handling Directive |
| Solid (-20°C) | None (if desiccated) | > 2 Years | Store under N₂/Ar. |
| DMSO Stock | None | > 6 Months | Avoid repeated freeze-thaw. |
| PBS (pH 7.4) | Met-Oxidation | 24–48 Hours (Ester intact) | Prepare fresh daily. |
| Human Plasma | Enzymatic Hydrolysis | < 30 Minutes | Analyze immediately. |
| Cell Media (+FBS) | Enzymatic Hydrolysis | 1–2 Hours | Use serum-free media for ester-specific assays. |
Experimental Protocols
Stock Solution Preparation (Self-Validating Protocol)
Objective: Create a stable, precipitant-free stock solution.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Ethanol is a secondary alternative but evaporates, altering concentration.
-
Concentration: Prepare at 10 mM (approx. 5.3 mg/mL).
-
Validation Step: Visually inspect for clarity. If cloudy, sonicate for 30 seconds at 25°C.
-
Storage: Aliquot into amber glass vials (to prevent light-induced oxidation) and store at -20°C.
Stability Assay Workflow (HPLC)
Objective: Quantify the rate of hydrolysis in your specific experimental buffer.
Figure 2: Step-by-step workflow for determining hydrolytic stability.
Detailed Method:
-
Incubation: Spike 10 mM stock into pre-warmed (37°C) PBS or Plasma to a final concentration of 100 µM.
-
Sampling: Remove 100 µL aliquots at defined time points.
-
Quenching: Immediately mix with 100 µL ice-cold Acetonitrile containing 0.1% TFA. This precipitates proteins (if plasma) and halts esterase activity.
-
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto a C18 HPLC column.
-
Mobile Phase: Gradient of Water/Acetonitrile (+0.1% TFA).[1]
-
Detection: UV at 214 nm (peptide bond) or 254 nm (benzyl ring).
-
Expectation: fMLP-OBn elutes later (more hydrophobic) than fMLP.
-
Critical Application Notes
-
Receptor Binding Studies: If using fMLP-OBn to study the hydrophobic pocket of FPR1, ensure the assay is performed at 4°C. Low temperatures drastically reduce esterase activity, preserving the ester structure during the binding equilibrium.
-
In Vivo Use: Do not assume fMLP-OBn circulates intact. It acts as a depot form of fMLP. The benzyl alcohol byproduct is generally negligible at pharmacological doses but should be noted as a variable.
-
Oxidation Control: If an extra peak appears slightly earlier than the parent peak in HPLC, it is likely the Met-sulfoxide derivative. Use degassed buffers to prevent this.
References
-
Sigma-Aldrich. Product Information: this compound. (Inferred from general fMLP data and benzyl ester chemistry).[1]
-
Cayman Chemical. N-Formyl-Met-Leu-Phe Product Insert. [2]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for benzyl ester stability: Stable to mild acid/base, cleaved by strong acid/hydrogenolysis/saponification).
-
Nielsen, N.M., & Bundgaard, H. Prodrug derivatives of peptides. (Discusses enzymatic hydrolysis of peptide esters in plasma).
-
Freer, R.J., et al. Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 1982. (Discusses structural requirements and hydrophobicity).
Sources
Literature review of N-Formyl-Met-Leu-Phe benzyl ester derivatives
Technical Review: N-Formyl-Met-Leu-Phe Benzyl Ester (fMLP-OBzl) Derivatives
Part 1: Executive Summary
This compound (fMLP-OBzl) is a synthetic derivative of the prototypical chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP). While the parent compound (fMLP) is the primary agonist for the Formyl Peptide Receptor 1 (FPR1) expressed on neutrophils and macrophages, the benzyl ester derivative serves as a critical tool in structure-activity relationship (SAR) studies and cellular signaling investigations.
Unlike N-terminal modifications (e.g., Boc-MLP) which often convert the peptide into an antagonist, C-terminal esterification (such as the benzyl ester) generally preserves agonist activity but alters lipophilicity, membrane permeability, and receptor binding kinetics. This guide details the chemical synthesis, pharmacological profile, and experimental utility of fMLP-OBzl in drug development and immunology.
Part 2: Chemical Architecture & Synthesis
Structural Analysis
The core tripeptide (Met-Leu-Phe) mimics the N-terminal sequence of bacterial proteins, serving as a Pathogen-Associated Molecular Pattern (PAMP).
-
N-Terminus: Formylated (CHO-). Essential for high-affinity binding to FPR1.
-
C-Terminus: Benzyl ester (-COOCH₂C₆H₅). This modification removes the negative charge of the carboxylate, significantly increasing hydrophobicity (LogP) and allowing the molecule to penetrate cell membranes more effectively than the free acid.
Synthesis Protocol (Solution Phase)
The synthesis of fMLP-OBzl is typically achieved via standard solution-phase peptide coupling to prevent racemization and ensure high purity.
Reagents:
-
N-Formyl-Methionine (f-Met-OH)
-
L-Leucine (Leu)
-
L-Phenylalanine benzyl ester (H-Phe-OBzl)
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC; HOBt (1-Hydroxybenzotriazole).
Workflow Visualization (Graphviz):
Figure 1: Step-by-step solution-phase synthesis of this compound.
Part 3: Pharmacology & Mechanism of Action
Receptor Interaction (FPR1)
The Formyl Peptide Receptor 1 (FPR1) is a G-Protein Coupled Receptor (GPCR).[1][2]
-
Binding Pocket: The N-formyl group enters a hydrophobic pocket.[3] The Methionine side chain is critical for anchoring.
-
Role of C-Terminus: Early SAR studies by Freer et al. (1982) established that the phenylalanine carbonyl group interacts with the receptor via hydrogen bonding.
-
Ester vs. Acid: The conversion of the C-terminal acid (fMLP-OH) to the benzyl ester (fMLP-OBzl) modifies the electrostatic environment. While the free acid is the most potent agonist (EC₅₀ ~ 1-10 nM), the benzyl ester retains significant agonist activity but may show altered binding kinetics due to the bulky benzyl group interacting with auxiliary hydrophobic regions of the receptor.
Signaling Pathway
Upon binding fMLP-OBzl, FPR1 undergoes a conformational change, exchanging GDP for GTP on the Gαi subunit. This triggers a cascade leading to chemotaxis (migration) and the respiratory burst (superoxide release).
Signaling Cascade Visualization (Graphviz):
Figure 2: Intracellular signaling cascade triggered by fMLP-OBzl binding to FPR1.
Part 4: Experimental Protocols
Neutrophil Isolation & Chemotaxis Assay
Objective: To quantify the chemotactic potency of fMLP-OBzl compared to fMLP.
Protocol:
-
Isolation: Isolate human neutrophils from heparinized venous blood using dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.
-
Lysis: Lyse residual RBCs with hypotonic saline. Resuspend neutrophils in HBSS (with Ca²⁺/Mg²⁺) at
cells/mL. -
Chamber Setup: Use a modified Boyden chamber (or transwell system).
-
Lower Well: Add fMLP-OBzl (dissolved in DMSO, diluted in buffer) at concentrations ranging from
to M. -
Filter: Place a 3 µm pore size polycarbonate filter.
-
Upper Well: Add neutrophil suspension.
-
-
Incubation: Incubate at 37°C in 5% CO₂ for 45–60 minutes.
-
Quantification: Remove filter, fix with methanol, stain with Giemsa. Count cells that migrated through the filter using microscopy or image analysis software.
Superoxide Anion Generation (Cytochrome c Reduction)
Objective: To measure the respiratory burst induced by fMLP-OBzl.
Protocol:
-
Reagent Prep: Prepare Cytochrome c solution (100 µM) in HBSS.
-
Cell Mix: Mix
neutrophils with Cytochrome c solution. -
Stimulation: Add fMLP-OBzl (
M final conc). Include a blank (buffer only) and a control (fMLP free acid). -
Measurement: Monitor absorbance at 550 nm continuously for 10 minutes in a spectrophotometer.
-
Calculation: Calculate nanomoles of superoxide (
) produced using the extinction coefficient of reduced Cytochrome c ( ).
Part 5: Comparative Data Summary
The following table summarizes the relative biological activities of fMLP derivatives. Note that while the benzyl ester is active, N-terminal modifications (Boc) drastically alter function.
| Compound | Structure | FPR1 Affinity ( | Biological Activity | Role |
| fMLP | N-Formyl-Met-Leu-Phe-OH | High (~10-30 nM) | Potent Agonist | Primary Reference Standard |
| fMLP-OBzl | N-Formyl-Met-Leu-Phe-OBzl | Moderate-High | Agonist | Hydrophobic Probe / Prodrug |
| fMLP-OMe | N-Formyl-Met-Leu-Phe-OMe | Moderate | Agonist | Structure-Activity Studies |
| Boc-MLP | t-Boc-Met-Leu-Phe-OH | Low | Antagonist | Receptor Blockade |
References
-
Freer, R. J., Day, A. R., et al. (1982).[4] "Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils." Biochemistry, 21(2), 257-263.[4]
-
Showell, H. J., et al. (1976).[3] "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils." Journal of Experimental Medicine, 143(5), 1154-1169.
-
Niedel, J., et al. (1980).[3] "Receptor-mediated internalization of fluorescent chemotactic peptide by human neutrophils." Science, 205(4413), 1412-1414.
-
PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guide to the Solubilization and Use of N-Formyl-Met-Leu-Phe Benzyl Ester in Cell Culture
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
N-Formyl-Met-Leu-Phe (fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes. Its benzyl ester derivative, N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBn), modifies the C-terminal carboxylic acid, increasing the molecule's hydrophobicity. This alteration can influence its membrane permeability and potency. Proper solubilization of this lipophilic compound is critical for achieving reproducible and meaningful results in cell-based assays. This guide provides a comprehensive, field-tested protocol for the solubilization of fMLP-OBn using dimethyl sulfoxide (DMSO), the preparation of aqueous working solutions for cell culture, and a functional validation assay to confirm its biological activity through intracellular calcium mobilization.
Introduction: Understanding fMLP and its Benzyl Ester Derivative
N-formyl peptides, such as fMLP, are released by bacteria or from damaged mitochondria and act as crucial signals for the innate immune system, guiding leukocytes to sites of infection or injury.[1][2][3] These peptides bind to a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), initiating a signaling cascade that results in chemotaxis, degranulation, and the production of reactive oxygen species.[4][5][6]
The benzyl esterification of fMLP's C-terminus creates fMLP-OBn, a modification that neutralizes the negative charge of the carboxyl group and adds a bulky, nonpolar benzyl group. This chemical alteration significantly decreases its solubility in aqueous solutions but may enhance its interaction with the cell membrane and its receptors. In fact, studies on fMLP derivatives have shown that benzyl esters can be more biologically active than the parent compound.[2] Given its hydrophobic nature, a carefully planned solubilization strategy is paramount to avoid precipitation and ensure accurate dosing in cell culture experiments.
The fMLP Signaling Cascade: A Mechanistic Overview
fMLP and its analogs mediate their effects primarily through Formyl Peptide Receptor 1 (FPR1), a member of the GPCR superfamily.[1][3][4] The binding of an agonist like fMLP-OBn induces a conformational change in the receptor, triggering a well-defined intracellular signaling pathway.
Causality of the Pathway:
-
Receptor Activation: The agonist binds to the extracellular domain of the FPR.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein (specifically Gαi and Gβγ subunits).
-
Downstream Effector Activation: The dissociated G-protein subunits activate Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
-
Cellular Response: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca²⁺) into the cytosol.[1][7] Concurrently, DAG activates Protein Kinase C (PKC), leading to further downstream signaling events. The combined result is the characteristic cellular response, including chemotaxis and activation of inflammatory pathways.[2][7]
Protocol I: Preparation of a Concentrated fMLP-OBn Stock Solution
The high hydrophobicity of fMLP-OBn necessitates the use of an organic solvent for initial solubilization. Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.
Rationale for Choices:
-
Anhydrous DMSO: Using anhydrous (water-free) DMSO is critical. The presence of water can significantly reduce the solubility of highly hydrophobic compounds and may promote the formation of micro-precipitates.[8]
-
High Concentration Stock: Preparing a concentrated stock (e.g., 10-50 mM) allows for the addition of a very small volume to your cell culture medium, thereby minimizing the final concentration of DMSO and its potential cytotoxic effects.[9]
Materials
-
This compound (fMLP-OBn) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Pipettors and sterile, low-retention tips
Procedure: 10 mM Stock Solution
-
Equilibrate: Allow the fMLP-OBn powder vial to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Aseptically weigh out the desired amount of fMLP-OBn powder. For example, to prepare 1 mL of a 10 mM stock, weigh 5.36 mg of fMLP-OBn (Molecular Weight: 535.7 g/mol ).
-
Dissolve: Add the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving any stubborn particulates.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials. Under these conditions, the DMSO stock should be stable for several months.[10]
Table 1: Solubility Data for Parent Compound (fMLP)
Note: The benzyl ester derivative (fMLP-OBn) is expected to have significantly lower solubility in aqueous and polar protic solvents compared to the parent fMLP compound.
| Solvent | Approximate Solubility of fMLP | Reference |
| DMSO | ~30 mg/mL | [11] |
| Dimethylformamide (DMF) | ~25-50 mg/mL | [11] |
| Ethanol | ~0.5-2 mg/mL | [11][12] |
| PBS (pH 7.2) | ~0.1 mg/mL | [11] |
| Water | Insoluble / Very Poorly Soluble | [13] |
Protocol II: Preparation of Working Solutions for Cell Culture
Diluting the concentrated DMSO stock into your final aqueous cell culture medium must be done carefully to prevent the compound from precipitating out of solution. The final concentration of DMSO in the culture must also be controlled to avoid solvent-induced artifacts or cytotoxicity.
Key Considerations:
-
DMSO Tolerance: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. However, sensitive cell types, such as primary cells, may require a lower concentration (≤ 0.1%).[9][14] It is imperative to determine the tolerance of your specific cell line.
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest dose of fMLP-OBn but without the compound itself. This step is crucial to differentiate the effects of the compound from the effects of the solvent.[15]
Procedure: Serial Dilution
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM fMLP-OBn stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting sub-microliter volumes, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium to create a 100 µM solution (in 1% DMSO). Mix immediately by gentle inversion or pipetting.
-
Prepare Final Working Solution: Use the intermediate dilution to prepare your final concentrations. For example, to make a 1 µM final working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed medium. This results in a final DMSO concentration of 0.01%, which is well-tolerated by virtually all cell types.
-
Dosing: Add the final working solution to your cells. Ensure the volume added is consistent across all conditions, including the vehicle control.
Protocol III: Quality Control - Validation of Biological Activity
It is essential to confirm that the solubilized fMLP-OBn is biologically active. Since the fMLP signaling pathway prominently features the release of intracellular calcium, a calcium flux assay is a direct and reliable method for functional validation.[7][16]
Principle
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[17] Upon stimulation with active fMLP-OBn, a rapid, transient spike in fluorescence will be detected, corresponding to the release of calcium from intracellular stores.
Materials
-
Cells expressing FPRs (e.g., human neutrophils, HL-60 or U937 cells differentiated into a neutrophil-like phenotype)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (optional, aids in dye loading)
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)
-
Fluorescence plate reader with kinetic read capability or flow cytometer
-
Positive Control: Ionomycin or ATP
-
Negative Control: Vehicle (DMSO in HBSS)
Procedure: Plate Reader-Based Calcium Flux Assay
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight if necessary. For suspension cells, plate them on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells 2-3 times with warm HBSS to remove any extracellular dye. After the final wash, leave a final volume of 100 µL of HBSS in each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader, set to the appropriate excitation/emission wavelengths for your dye (e.g., ~494 nm/516 nm for Fluo-4). Measure the baseline fluorescence kinetically for 30-60 seconds.
-
Stimulation: Using the instrument's injection function, add your prepared fMLP-OBn working solution (e.g., 20 µL of a 6X solution to the 100 µL in the well). Also include wells for positive (Ionomycin) and negative (vehicle) controls.
-
Kinetic Measurement: Immediately after injection, continue to measure the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.
-
Analysis: A positive result is characterized by a sharp, rapid increase in fluorescence intensity immediately following the addition of fMLP-OBn, followed by a gradual decay back towards baseline. The vehicle control should show no significant change.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in Media | Final concentration is above solubility limit; inadequate mixing when diluting; "shock" precipitation from adding DMSO stock too quickly. | Perform serial dilutions rather than a single large dilution. Add the DMSO stock to the aqueous medium slowly while vortexing/stirring. Lower the final concentration of fMLP-OBn. |
| No Cellular Response | Compound is inactive; cells do not express functional FPRs; incorrect assay setup. | Confirm activity with a positive control cell line. Verify receptor expression via qPCR or flow cytometry. Use a positive control agonist (e.g., Ionomycin) to confirm the calcium assay is working. |
| High Background Signal | Incomplete removal of extracellular dye; cell death leading to membrane leakage. | Ensure thorough but gentle washing after dye loading. Check cell viability before starting the assay. |
| Cytotoxicity Observed | Final DMSO concentration is too high for the cell type. | Reduce the final DMSO concentration to ≤ 0.1%. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells.[15][18] |
References
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC. Available at: [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. Available at: [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Formyl peptide receptor. Wikipedia. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture?. Reddit. Available at: [Link]
-
The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. Available at: [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]
-
N-Formyl-Met-Leu-Phe. GenScript. Available at: [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. ResearchGate. Available at: [Link]
-
Calcium flux in neutrophils stimulated with either 10⁻⁷ M fMLP or 1... ResearchGate. Available at: [Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia. Available at: [Link]
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- 18. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Neutrophil chemotaxis assay protocol using fMLP benzyl ester
A Researcher's Guide to Quantifying Neutrophil Chemotaxis Using fMLP Benzyl Ester
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response and a critical event in the inflammatory cascade.[1][2] These polymorphonuclear leukocytes (PMNs) are the first responders to sites of infection or injury, and their effective recruitment is essential for host defense.[3][4] The process is initiated by chemoattractants, which bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, triggering a cascade of intracellular signaling events that culminate in polarized cell movement.[5][6]
Among the most potent and well-characterized chemoattractants is N-Formyl-methionyl-leucyl-phenylalanine (fMLP), a synthetic tripeptide that mimics N-formylated peptides of bacterial and mitochondrial origin.[1] fMLP binds with high affinity to the Formyl Peptide Receptor 1 (FPR1), initiating signaling pathways that drive chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][7]
This guide provides a detailed protocol for a robust and reproducible neutrophil chemotaxis assay using the Boyden chamber method, with a specific focus on the use of fMLP benzyl ester. We will delve into the scientific rationale behind key steps, from neutrophil isolation to data analysis, and provide troubleshooting insights to ensure the integrity and validity of your experimental results.
The Rationale for fMLP Benzyl Ester
While fMLP is the standard agonist for FPR1, modifications to its structure can enhance its biological activity. The use of a benzyl ester derivative of fMLP is a strategic choice for maximizing the chemotactic response. Esterification of the C-terminal carboxyl group with a benzyl group has been reported to yield a compound that is more active than the parent fMLP molecule.[8] This increased potency may be attributed to enhanced stability in culture medium or improved interaction with the receptor binding pocket. By employing this more active variant, researchers can elicit a more robust and discernible chemotactic response, which is particularly advantageous when screening for inhibitory compounds or studying subtle modulations of the signaling pathway.
Core Signaling Pathway: fMLP-Induced Chemotaxis
The binding of fMLP to FPR1 on the neutrophil surface activates heterotrimeric G-proteins, primarily of the Gαi family.[3] This event triggers the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream signaling cascades essential for directed migration.
Key pathways include:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing a transient increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][6]
-
Phosphatidylinositol 3-Kinase (PI3K) Pathway: Activation of PI3K generates PtdIns(3,4,5)P3 (PIP3) at the leading edge of the cell, a critical step for establishing cell polarity.[6][9]
-
Small GTPase Activation: Pathways downstream of PI3K lead to the activation of Rac and other Rho family GTPases, which are master regulators of actin cytoskeleton reorganization.[1] This reorganization drives the formation of pseudopods and lamellipodia, propelling the cell forward.[6]
These interconnected pathways ensure the precise spatial and temporal control of actin polymerization, leading to the characteristic polarized morphology and directed movement of a chemotaxing neutrophil.[1][10]
Caption: fMLP signaling cascade in neutrophils.
Experimental Protocol: Boyden Chamber Chemotaxis Assay
This protocol details a quantitative chemotaxis assay using a multi-well Boyden chamber (e.g., Transwell® inserts). The fundamental principle involves two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is then quantified as a measure of the chemotactic response.[11][12]
PART 1: Preparation of Reagents and Materials
Critical Insight: Neutrophils are sensitive and easily activated.[13] All reagents must be sterile and endotoxin-free. Perform all neutrophil isolation and handling steps at 4°C on ice, unless otherwise specified, to maintain cell viability and a resting state.
| Reagent/Material | Specifications |
| fMLP Benzyl Ester Stock | 10 mM in DMSO. Store in aliquots at -20°C. |
| Neutrophil Isolation Reagents | Ficoll-Paque™, Dextran T-500, Red Blood Cell Lysis Buffer. |
| Assay Medium | RPMI 1640 + 0.5% Bovine Serum Albumin (BSA). Serum-free media is crucial to avoid interference from other chemoattractants.[11] |
| Boyden Chamber/Inserts | 24-well plate format with inserts having a 3.0 µm or 5.0 µm pore size polycarbonate membrane.[11] |
| Quantification Reagents | Calcein-AM or CellTiter-Glo® Luminescent Cell Viability Assay. |
PART 2: Isolation of Human Neutrophils
This protocol uses a standard dextran sedimentation and Ficoll gradient method.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).
-
Dextran Sedimentation: Mix blood with 6% Dextran T-500 and allow red blood cells (RBCs) to sediment for 30-45 minutes at room temperature.
-
Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Ficoll Gradient Centrifugation: Layer the leukocyte suspension onto Ficoll-Paque™ and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
RBC Lysis: Aspirate and discard the upper layers. Resuspend the granulocyte/RBC pellet and lyse the remaining RBCs using a hypotonic lysis buffer.
-
Cell Wash & Count: Wash the neutrophil pellet twice with cold PBS. Resuspend in assay medium, count using a hemocytometer, and assess viability (>95%) with Trypan Blue.
-
Final Resuspension: Adjust the cell concentration to 2 x 10⁶ cells/mL in cold assay medium. Keep on ice.
PART 3: Chemotaxis Assay Procedure
Trustworthiness Check: To validate the assay, always include a negative control (assay medium only in the lower well) to measure random migration (chemokinesis) and a positive control (a known optimal concentration of fMLP).
-
Prepare Chemoattractant Plate:
-
Add 600 µL of assay medium (negative control) or fMLP benzyl ester dilutions (e.g., 0.1 nM to 100 nM) to the lower wells of a 24-well plate.
-
Expert Tip: A dose-response curve is essential to determine the optimal concentration for your specific conditions, as it can vary between donors.
-
-
Set Up Inserts: Place the 3.0 or 5.0 µm pore size inserts into the wells.
-
Add Neutrophils: Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Stop Migration & Quantify: After incubation, carefully remove the inserts. Quantify the migrated cells in the lower chamber using one of the following methods:
-
Method A (Luminescence): Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the lower well. Incubate for 10 minutes and read luminescence. The signal is directly proportional to the number of viable cells.[11]
-
Method B (Fluorescence): Collect the cells from the lower chamber, centrifuge, and resuspend in PBS with Calcein-AM. Incubate for 30 minutes and read fluorescence (Excitation ~495 nm / Emission ~515 nm).
-
Experimental Workflow Overview
Caption: Workflow for the neutrophil chemotaxis assay.
Data Analysis and Interpretation
The primary output of this assay is the quantification of migrated cells. Results can be expressed as raw luminescence/fluorescence units or calculated as a Migration Index (or Chemotactic Index).
Migration Index (MI): MI = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards negative control)
This normalization accounts for baseline random migration (chemokinesis) and allows for easier comparison across different experiments and donors.
Representative Data Table
| Condition | fMLP Benzyl Ester [nM] | Mean Luminescence (RLU) | Migration Index (MI) |
| Negative Control | 0 | 1,500 ± 150 | 1.0 |
| Treatment 1 | 0.1 | 4,500 ± 300 | 3.0 |
| Treatment 2 | 1.0 | 12,000 ± 950 | 8.0 |
| Treatment 3 (Peak) | 10.0 | 25,500 ± 2,100 | 17.0 |
| Treatment 4 | 100.0 | 18,000 ± 1,600 | 12.0 |
Interpretation: The data shows a classic bell-shaped dose-response curve, which is characteristic of chemotaxis. Migration increases with chemoattractant concentration up to an optimal point (10 nM in this example). At supra-optimal concentrations (>10 nM), the response decreases. This is due to receptor saturation and desensitization, which impairs the cell's ability to sense a gradient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Migration | 1. Neutrophils were activated during isolation. 2. Endotoxin (LPS) contamination in reagents. 3. Incubation time is too long. | 1. Handle cells gently, keep on ice, avoid harsh vortexing, and use centrifuge with brake off. 2. Use certified endotoxin-free reagents and plasticware. 3. Perform a time-course experiment (e.g., 20, 40, 60, 90 min) to find the optimal window.[13] |
| Low or No Migration | 1. Sub-optimal chemoattractant concentration. 2. Poor neutrophil viability or health. 3. Incorrect membrane pore size. | 1. Perform a full dose-response curve for fMLP (e.g., 0.01 nM to 1 µM). 2. Use fresh blood and check viability post-isolation. Ensure cells are used promptly. 3. Confirm pore size is appropriate for neutrophils (3-5 µm is standard). |
| High Well-to-Well Variability | 1. Inaccurate pipetting of cells or reagents. 2. Bubbles trapped under the insert membrane. 3. Uneven cell suspension. | 1. Use calibrated pipettes. 2. Ensure no bubbles are present when adding medium to the lower wells and placing inserts. 3. Gently mix the neutrophil suspension before adding to each insert. |
References
-
Wan, Y., et al. (2007). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Journal of Peptide Science, 13(11), 717-725. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]
-
Dahlgren, C., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Cells, 9(10), 2288. [Link]
-
De, Y., et al. (2012). Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response. The Journal of Immunology, 189(4), 1964-1973. [Link]
-
Umeki, K., et al. (2010). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 30(5), 1245-1254. [Link]
-
QIAGEN. (n.d.). fMLP Signaling in Neutrophils. GeneGlobe. Retrieved from [Link]
-
Karlsson, J., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 110(3), 475-487. [Link]
-
Bylund, J., et al. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(3), 161-174. [Link]
-
Cai, H. (2011). Molecular mechanisms of signal transduction in neutrophil chemotaxis. University of Illinois at Urbana-Champaign. [Link]
-
Wu, Y. (2003). Regulation of directionality in fMLP-induced neutrophil chemotaxis. University of Connecticut. [Link]
-
Mocsai, A., et al. (2010). Small-molecule screen identifies reactive oxygen species as key regulators of neutrophil chemotaxis. Proceedings of the National Academy of Sciences, 107(10), 4682-4687. [Link]
-
Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55803. [Link]
-
Daniel, S., et al. (2008). Neutrophil migration assay from a drop of blood. Lab on a Chip, 8(11), 1904-1912. [Link]
-
Springer Nature Experiments. (n.d.). Boyden Chamber Assay. Retrieved from [Link]
-
Ray, A., & Lighvani, S. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 3, e935. [Link]
-
Pouliot, P., et al. (2018). A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques, 64(3), 123-129. [Link]
-
Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Retrieved from [Link]
-
ResearchGate. (2016). Why my chemotaxis negative control wrong? is it experimental error?. Retrieved from [Link]
-
Li, C., et al. (2020). Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. bioRxiv. [Link]
-
Serra, M. C., et al. (1990). Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity. The Journal of Immunology, 144(7), 2697-2703. [Link]
-
ResearchGate. (n.d.). fMLP increases IL-8 release, ROS production, intracellular pH, and.... Retrieved from [Link]
-
El-Benna, J., et al. (2021). Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. International Journal of Molecular Sciences, 22(17), 9474. [Link]
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- 5. N-Formyl-Met-Leu-Phe benzyl ester =97 HPLC 70637-32-0 [sigmaaldrich.com]
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- 8. This compound, CasNo.70637-32-0 BOC Sciences United States [bocscichem.lookchem.com]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Optimization of N-Formyl-Met-Leu-Phe Benzyl Ester (fMLP-OBzl) for Calcium Flux Assays
Topic: Optimal concentration of N-Formyl-Met-Leu-Phe benzyl ester for calcium flux assays Content Type: Application Note & Protocol
Executive Summary
This compound (fMLP-OBzl) is a hydrophobic derivative of the classic chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe). While standard fMLP is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), the benzyl ester variant exhibits distinct physicochemical properties, including enhanced membrane permeability and altered binding kinetics due to the esterification of the C-terminal carboxyl group.
This guide provides a rigorous framework for determining the optimal concentration of fMLP-OBzl in calcium flux assays. Unlike standard protocols that prescribe a single fixed concentration, this document details a self-validating dose-response strategy to identify the EC₅₀ and Z-factor specific to your cellular model (e.g., primary neutrophils, HL-60, or FPR1-transfected CHO/HEK cells).
Mechanistic Background & Signaling Pathway
The fMLP-OBzl ligand targets FPR1, a G_i-coupled GPCR. Upon binding, the receptor undergoes a conformational change that dissociates the G_i heterotrimer. The G_{\beta\gamma} subunits activate Phospholipase C \beta (PLC\beta), leading to the hydrolysis of PIP_2 into IP_3 and Diacylglycerol (DAG). IP_3 triggers rapid calcium release from the endoplasmic reticulum (ER), followed by a sustained Store-Operated Calcium Entry (SOCE) phase.
Visualization: FPR1 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by fMLP-OBzl, highlighting the critical nodes for calcium mobilization.
Caption: Figure 1. FPR1 signal transduction pathway.[1] fMLP-OBzl binding triggers G-protein dissociation, PLC activation, and biphasic calcium mobilization (release and influx).
Experimental Strategy: Determining Optimal Concentration
Do not rely on literature values alone. The potency of fMLP-OBzl can vary by 1-2 orders of magnitude depending on the expression level of FPR1 and the metabolic activity of the cell line.
Recommended Concentration Range
For initial optimization, screen a 7-point log-scale dilution series .
-
Start: 10 µM (10,000 nM) – Saturation/Maximal Response
-
End: 0.01 nM – Baseline/No Response
-
Controls:
-
Positive Control: Standard fMLP (1 µM) or ATP (if checking endogenous purinergic receptors).
-
Negative Control: Vehicle (0.1% DMSO in buffer).
-
Key Differences: fMLP vs. fMLP-OBzl
| Feature | fMLP (Standard) | fMLP-OBzl (Benzyl Ester) | Impact on Assay |
| Hydrophobicity | Low/Moderate | High | Critical: Requires careful DMSO pre-solubilization. Prone to sticking to plastic tips. |
| Potency (EC₅₀) | ~1–10 nM | ~0.1–5 nM | fMLP-OBzl is often more potent due to higher receptor affinity or membrane partitioning. |
| Stability | Moderate | High | Ester group may resist enzymatic degradation better in some contexts. |
Detailed Protocol: Calcium Flux Assay
Reagents & Equipment
-
Cell Line: HL-60 (differentiated with DMSO/Retinoic Acid) or primary human neutrophils.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Important: Add 2.5 mM Probenecid to prevent dye leakage.
-
Instrument: Kinetic Fluorescence Plate Reader (e.g., FLIPR, FlexStation).
Stock Solution Preparation (Critical Step)
The benzyl ester is highly hydrophobic. Improper solubilization causes precipitation and erratic data.
-
Primary Stock: Dissolve fMLP-OBzl in 100% anhydrous DMSO to 10 mM . Vortex vigorously for 30 seconds.
-
Aliquoting: Store in small aliquots at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the 10 mM stock into Assay Buffer to 4x the final desired concentration.
-
Note: Ensure final DMSO concentration in the well is < 0.5% to avoid solvent artifacts.
-
Assay Workflow
-
Cell Loading:
-
Harvest cells and resuspend at 1 x 10⁶ cells/mL in Assay Buffer.
-
Add Fluo-4 AM (2–4 µM final) and Pluronic F-127 (0.02%).
-
Incubate: 30–45 min at 37°C, protected from light.
-
-
Wash & Recovery:
-
Centrifuge (200 x g, 5 min) and remove supernatant.
-
Resuspend in Assay Buffer to final density (e.g., 50,000 cells/well for 96-well plate).
-
Rest Period: Incubate at RT for 20 min to allow de-esterification of the dye.
-
-
Baseline Measurement:
-
Place plate in reader. Measure baseline fluorescence (F₀) for 10–20 seconds.
-
-
Compound Injection:
-
Inject fMLP-OBzl (at 4x concentration) automatically.
-
-
Kinetic Read:
-
Read fluorescence every 1–2 seconds for 120 seconds.
-
Expectation: A rapid peak within 10–30 seconds, returning to baseline or a slightly elevated plateau.
-
Data Analysis & Optimization
To determine the optimal concentration for routine screening:
-
Calculate Response:
-
Plot Curve: Log[Agonist] vs. Response.
-
Fit Model: Use a 4-parameter logistic (4PL) non-linear regression.
-
Selection Criteria:
-
EC₈₀ (Optimal for Antagonist Screening): Select the concentration that gives 80% of the maximal response. This provides a robust signal window while remaining sensitive to inhibition.
-
EC₁₀₀ (Optimal for Agonist Confirmation): Use for checking receptor expression or positive controls.
-
Typical Results Table (Reference Only)
Actual values must be determined empirically.
| Parameter | Value Range | Notes |
| EC₅₀ | 0.5 nM – 15 nM | Lower than standard fMLP. |
| Maximal Signal | 100 nM | Concentrations >1 µM may cause non-specific effects or receptor desensitization. |
| Z-Factor | > 0.5 | Required for high-throughput validation. |
Troubleshooting & Pitfalls
Issue: High Well-to-Well Variability
-
Cause: fMLP-OBzl sticking to plastic tips or pipette walls.
-
Solution: Use low-retention tips and glass vials for intermediate dilutions. Include 0.1% BSA in the assay buffer to act as a carrier protein.
Issue: No Response in HL-60 Cells
-
Cause: Lack of differentiation. Undifferentiated HL-60 cells express low levels of FPR1.
-
Solution: Confirm differentiation (DMSO 1.3% for 5-7 days) by checking CD11b expression or nuclear morphology before the assay.
Issue: Signal Decay is Too Fast
-
Cause: Rapid receptor desensitization and internalization.
-
Solution: This is physiological for FPR1. Focus analysis on the "Peak Fluorescence" rather than Area Under Curve (AUC) if the decay is sharp.
References
-
Biochemical Characterization of FPR1
-
fMLP vs.
-
Calcium Flux Methodology in Neutrophils
- Tintinger, G.R., et al. (2001). Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events. Biochemical Journal.
-
fMLP Benzyl Ester Chemical Data
- Sigma-Aldrich Product Specification: this compound (CAS 70637-32-0).
-
(Note: Verify specific product codes on vendor site).
-
ERK and Calcium Signaling Tuning
Sources
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- 5. caymanchem.com [caymanchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
Application Notes & Protocols: In Vitro Stimulation of Granulocytes with N-Formyl-Met-Leu-Phe Benzyl Ester
Introduction: A Powerful Tool for Probing Granulocyte Function
Granulocytes, particularly neutrophils, are the vanguard of the innate immune system, critical for host defense against invading pathogens.[1] A key initiator of their potent effector functions is the recognition of pathogen-associated molecular patterns (PAMPs), such as N-formylated peptides released by bacteria. N-Formyl-Met-Leu-Phe (fMLP) is a synthetic tripeptide that potently mimics these bacterial signals, making it an invaluable tool for studying granulocyte activation in vitro.[2][3][4] The benzyl ester form of fMLP is a widely used derivative that exhibits enhanced activity in stimulating granulocyte responses.[5]
This guide provides a comprehensive overview of the mechanisms and applications of fMLP benzyl ester for in vitro granulocyte stimulation. We will delve into the underlying signaling pathways and provide detailed, field-proven protocols for key functional assays, including chemotaxis, degranulation, and reactive oxygen species (ROS) production. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemoattractant in their studies of inflammation, immunology, and host defense.
Mechanism of Action: The Formyl Peptide Receptor (FPR) Signaling Cascade
fMLP and its derivatives exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[6][7][8] In humans, there are three members of this family: FPR1, FPR2, and FPR3.[7][8] FPR1 is the primary receptor for fMLP and mediates the classical pro-inflammatory responses in granulocytes.[9]
Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[10][11] This initiates a cascade of downstream signaling events that orchestrate a variety of cellular responses.[10][12][13]
Key Signaling Pathways Activated by fMLP:
-
Phospholipase C (PLC) Activation: The Gβγ subunits of the activated G protein stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][13]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[8][13] This transient increase in cytosolic calcium is a critical second messenger in many granulocyte functions.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates members of the PKC family, which in turn phosphorylate a multitude of downstream targets involved in degranulation and the oxidative burst.[13]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: fMLP stimulation also activates the PI3K/Akt pathway, which is crucial for chemotaxis, cell survival, and regulation of the NADPH oxidase complex.[13][14]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and ERK1/2 pathways are also engaged following FPR1 activation, playing significant roles in chemotaxis, degranulation, and cytokine production.[13][14][15]
These interconnected signaling pathways culminate in the execution of key granulocyte effector functions, including directed migration (chemotaxis), the release of cytotoxic and antimicrobial agents from granules (degranulation), and the production of reactive oxygen species (ROS) through the activation of the NADPH oxidase complex.[10][12][14][16]
Diagram: fMLP Signaling Pathway in Granulocytes
Caption: Simplified fMLP signaling cascade in granulocytes.
Experimental Protocols
Part 1: Isolation of Human Granulocytes from Whole Blood
High-purity, viable granulocytes are essential for reliable in vitro assays. The following protocol describes a standard method for granulocyte isolation using density gradient centrifugation.[17][18] It is crucial to work quickly and maintain cells at the appropriate temperature to prevent spontaneous activation.[18]
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or a combination of Ficoll-Paque™ and sodium metrizoate)[17][19]
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Preparation: Bring all reagents and the blood sample to room temperature.
-
Density Gradient: Carefully layer the whole blood over an equal volume of the density gradient medium in a conical centrifuge tube. Avoid mixing the layers.
-
Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the centrifuge brake turned off.[17]
-
Layer Separation: After centrifugation, distinct layers will be visible. From top to bottom, these are the plasma, a mononuclear cell layer, the density gradient medium, a granulocyte layer, and a pellet of red blood cells.[17][18]
-
Granulocyte Collection: Carefully aspirate and discard the upper layers. Collect the granulocyte layer using a sterile pipette.
-
Washing: Transfer the collected granulocytes to a new centrifuge tube and wash with an excess of HBSS without Ca²⁺/Mg²⁺. Centrifuge at 350 x g for 10 minutes.[17]
-
RBC Lysis: Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Stop the lysis by adding an excess of HBSS.
-
Final Wash: Centrifuge at 250 x g for 5 minutes.[17] Discard the supernatant and resuspend the granulocyte pellet in the desired assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA).
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion. A viability of >95% is expected.
-
Cell Resuspension: Resuspend the cells at the desired concentration for your specific assay. Keep the cells on ice until use and use them within 2-4 hours of isolation for optimal function.[17]
Part 2: Chemotaxis Assay (Boyden Chamber)
Chemotaxis, or directed cell migration, is a hallmark of granulocyte function. The Boyden chamber assay is a widely used method to quantify the chemotactic response to stimuli like fMLP benzyl ester.[20][21]
Materials:
-
Isolated granulocytes
-
Chemotaxis chamber (e.g., 96-well Transwell® plate with 3-5 µm pore size polycarbonate membrane)
-
fMLP benzyl ester stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell stain (e.g., Hemacolor® or DAPI)
-
Microscope
Protocol:
-
Chemoattractant Preparation: Prepare serial dilutions of fMLP benzyl ester in assay buffer. A typical concentration range to test is 1 pM to 100 nM.[20] Add the fMLP dilutions or a vehicle control to the lower wells of the Boyden chamber.
-
Cell Seeding: Resuspend the isolated granulocytes in assay buffer at a concentration of 1-2 x 10⁶ cells/mL. Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.[22]
-
Cell Removal: After incubation, carefully remove the insert. Scrape off the non-migrated cells from the top side of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as a migration index (number of cells migrating towards fMLP / number of cells migrating towards control).[20]
Diagram: Boyden Chamber Chemotaxis Workflow
Caption: Workflow for a Boyden chamber chemotaxis assay.
Part 3: Degranulation Assay (Elastase Release)
Degranulation involves the release of granule contents, such as the enzyme elastase from azurophilic granules, into the extracellular space. This can be measured colorimetrically.
Materials:
-
Isolated granulocytes
-
fMLP benzyl ester
-
Cytochalasin B (optional, to enhance degranulation)
-
Assay buffer (HBSS with Ca²⁺/Mg²⁺)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Preparation: Resuspend granulocytes in assay buffer at 1 x 10⁷ cells/mL.[1] Pre-warm the cell suspension to 37°C.
-
Priming (Optional): For enhanced degranulation, pre-incubate the cells with Cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C.
-
Stimulation: Add various concentrations of fMLP benzyl ester (e.g., 10 nM to 1 µM) or a vehicle control to the cells in a 96-well plate.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Pellet Cells: Stop the reaction by placing the plate on ice and then centrifuge at 400 x g for 5 minutes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatants, which contain the released elastase.
-
Enzyme Assay: Add the elastase substrate to the supernatants.
-
Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a plate reader. The rate of substrate cleavage is proportional to the amount of elastase released.
Part 4: Reactive Oxygen Species (ROS) Production Assay
The "oxidative burst" is the rapid release of ROS, a critical antimicrobial function of granulocytes. This can be measured using various probes, such as luminol for chemiluminescence or dihydrorhodamine (DHR) 123 for flow cytometry.[21][23]
Materials:
-
Isolated granulocytes or whole blood
-
fMLP benzyl ester
-
ROS detection reagent (e.g., luminol + horseradish peroxidase for chemiluminescence, or DHR 123 for flow cytometry)
-
Assay buffer (HBSS with Ca²⁺/Mg²⁺)
-
Luminometer or flow cytometer
Protocol (Luminol-based Chemiluminescence):
-
Cell Preparation: Resuspend granulocytes in assay buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a white 96-well plate, add the cell suspension, luminol, and horseradish peroxidase.
-
Baseline Reading: Place the plate in a luminometer pre-warmed to 37°C and measure the baseline chemiluminescence for a few minutes.
-
Stimulation: Inject fMLP benzyl ester (e.g., 100 nM to 1 µM) into the wells.[24][25]
-
Measurement: Immediately begin measuring chemiluminescence kinetically for 30-60 minutes. The results are typically expressed as relative light units (RLU).[24]
Data Interpretation and Best Practices
-
Dose-Response: It is crucial to perform dose-response experiments for fMLP benzyl ester to determine the optimal concentration for each assay and cell type, as different responses can have varying sensitivities.[26]
-
Controls: Always include appropriate controls, such as a vehicle control (e.g., DMSO), a negative control (unstimulated cells), and a positive control (a known potent stimulus like PMA for ROS production).
-
Cell Health: The quality of the granulocyte preparation is paramount. Ensure high viability and minimal pre-activation of the cells.
-
Ester vs. Acid: Be aware that the benzyl ester form of fMLP may have different potency and kinetics compared to the free acid form.
Conclusion
N-Formyl-Met-Leu-Phe benzyl ester is a potent and specific agonist for FPR1, making it an indispensable reagent for the in vitro study of granulocyte function. By understanding the underlying signaling mechanisms and employing robust, well-controlled experimental protocols, researchers can gain valuable insights into the complex roles of these essential immune cells in health and disease.
References
-
Differential activation of formyl peptide receptor signaling by peptide ligands. PubMed. Available at: [Link]
-
fMLP Signaling in Neutrophils. QIAGEN GeneGlobe. Available at: [Link]
-
fMLF-induced signalling cascade for neutrophil activation. ResearchGate. Available at: [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. Available at: [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. Available at: [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. Available at: [Link]
-
Formyl peptide receptor. Wikipedia. Available at: [Link]
-
A rapid one-step method for the isolation of human granulocytes from whole blood. PubMed. Available at: [Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. PMC. Available at: [Link]
-
Neutrophil Isolation Protocol. PMC. Available at: [Link]
-
Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. PMC. Available at: [Link]
-
Isolation of Immune Cells from Blood (Lymphocytes, Monocytes, and Granulocytes). Akadeum. Available at: [Link]
-
Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. MDPI. Available at: [Link]
-
Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. PubMed. Available at: [Link]
-
A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release. JoVE. Available at: [Link]
-
Measurement of Oxidative Burst in Neutrophils. PMC. Available at: [Link]
-
fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. PMC. Available at: [Link]
-
Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. Available at: [Link]
-
fMLP increases IL-8 release, ROS production, intracellular pH, and... ResearchGate. Available at: [Link]
-
Formyl peptide receptor 1. Wikipedia. Available at: [Link]
-
Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. PMC. Available at: [Link]
-
Neutrophil-derived reactive oxygen species in SSc. Rheumatology. Available at: [Link]
-
Activation of signal transduction pathways in response to the... ResearchGate. Available at: [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Available at: [Link]
-
Incucyte® Chemotaxis Cell Migration Assay. Sartorius. Available at: [Link]
-
A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. NIH. Available at: [Link]
-
(PDF) Analysis of Neutrophil Chemotaxis. ResearchGate. Available at: [Link]
-
Did anyone do cell migration or chemotaxis assay with transwells?. ResearchGate. Available at: [Link]
-
Neutrophil Assays. Charles River. Available at: [Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia. Available at: [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... ResearchGate. Available at: [Link]
-
The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. Available at: [Link]
-
Priming of human neutrophils with N-formyl-methionyl-leucyl-phenylalanine by a calcium-independent, pertussis toxin-insensitive pathway. PubMed. Available at: [Link]
-
Neutrophil (PMN, polymorphonuclear neutrophils) viability and... ResearchGate. Available at: [Link]
-
Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli. PMC. Available at: [Link]
-
N-Formyl-Methionyl-Leucyl-Phenylalanine Inhibits both Gamma Interferon- and Interleukin-10-Induced Expression of FcγRI on Human Monocytes. PubMed Central. Available at: [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers. Available at: [Link]
-
Large-Scale Hematopoietic Differentiation of Human Induced Pluripotent Stem Cells Provides Granulocytes or Macrophages for... Harvard DASH. Available at: [Link]
-
Alternative Macrophage Activation Requires Granulocyte-Derived Lipids. bioRxiv. Available at: [Link]
Sources
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
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- 12. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
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- 16. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of Immune Cells from Blood (Lymphocytes, Monocytes, and Granulocytes) | Bio-Techne [bio-techne.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Storage and Handling of fMLP Benzyl Ester Powder
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and application of N-Formylmethionyl-leucyl-phenylalanine (fMLP) benzyl ester powder. The protocols herein are designed to ensure the compound's stability, maximize its biological activity, and promote safe laboratory practices. We delve into the underlying scientific principles for each recommendation, offering detailed, step-by-step methodologies for stock solution preparation and use in common cellular assays, supported by authoritative references.
Introduction: The Significance of fMLP and its Benzyl Ester Derivative
N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[1] It is a cornerstone tool for studying the innate immune response. fMLP binds to high-affinity G protein-coupled receptors (GPCRs), specifically the formyl peptide receptors (FPRs), on the surface of these immune cells.[1][2] This binding event initiates a cascade of intracellular signaling pathways, leading to critical cellular responses including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.[2][3]
The fMLP benzyl ester is a modified form of fMLP where the C-terminal carboxylic acid is protected by a benzyl group. This esterification can influence the compound's solubility and cell permeability characteristics. The benzyl ester is often employed in research settings for its specific physicochemical properties, which can be advantageous in certain experimental designs. Understanding the correct handling of this powdered form is paramount to achieving reproducible and reliable experimental outcomes.
Core Principles of fMLP Benzyl Ester Storage and Handling
The chemical stability of fMLP benzyl ester is critical for its biological activity. Improper storage can lead to degradation through hydrolysis of the ester bond or oxidation, rendering the compound inactive. The following guidelines are based on established principles of peptide and ester chemistry.
Long-Term Storage of Powder
Recommendation: Upon receipt, fMLP benzyl ester powder should be stored at -20°C.[4]
Scientific Rationale: Storing the solid compound at low temperatures minimizes the rate of potential degradation reactions. The solid form restricts molecular mobility, reducing the likelihood of spontaneous hydrolysis or oxidation. For long-term stability, a desiccated environment is also crucial, as moisture can facilitate the breakdown of the ester linkage.
Handling and Dispensing
Recommendation: Before opening the vial, it is essential to allow the fMLP benzyl ester powder to equilibrate to room temperature.
Scientific Rationale: This practice prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its stability.[5] When dispensing, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the toxicological properties of this specific ester have not been extensively studied.[6][7] All handling should be performed in a well-ventilated area or a chemical fume hood.
Preparation of Stock Solutions
The hydrophobicity of the benzyl group necessitates the use of organic solvents for initial solubilization.
Recommended Solvents and Concentration
Recommendation: Prepare a high-concentration stock solution of fMLP benzyl ester in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).
Scientific Rationale: DMSO is an excellent solvent for many organic compounds and is compatible with most cell culture media at low final concentrations (typically <0.5% v/v). Preparing a concentrated stock (e.g., 10 mM) allows for small volumes to be used in experiments, minimizing the impact of the solvent on cellular function.
Step-by-Step Protocol for Stock Solution Preparation
-
Equilibration: Allow the vial of fMLP benzyl ester powder to reach room temperature before opening.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. The molecular weight of fMLP benzyl ester is 527.68 g/mol .
-
Example for a 10 mM stock solution with 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 527.68 g/mol ) = 0.0001895 L = 189.5 µL
-
-
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial of fMLP benzyl ester powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquoted stock solutions at -20°C.[8] For extended storage (months), -80°C is recommended to further minimize degradation.[8] Avoid repeated freeze-thaw cycles.
Table 1: Solubility and Stock Solution Preparation
| Property | Value | Source |
| Molecular Weight | 527.68 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [9] |
| Recommended Stock Conc. | 1-10 mM | General Lab Practice |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [8] |
Application in Cellular Assays: Chemotaxis
One of the primary applications of fMLP and its derivatives is in chemotaxis assays, which measure the directed migration of cells in response to a chemical gradient.
fMLP Signaling Pathway Overview
fMLP binding to its receptor (FPR) activates heterotrimeric G proteins.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][3] Activation of PLC generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][10] These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the fMLP source.[3]
Caption: Workflow for a transwell-based chemotaxis assay.
Procedure:
-
Prepare Chemoattractant Gradient:
-
Thaw an aliquot of the 10 mM fMLP benzyl ester stock solution.
-
Perform serial dilutions in RPMI 1640 + 0.4% BSA to achieve final concentrations. A typical range to test is 1 nM to 100 nM. [11][12]Include a vehicle control (medium with the same final concentration of DMSO as the highest fMLP concentration).
-
Add 600 µL of the diluted fMLP solutions or control medium to the lower wells of the 24-well plate.
-
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a standard method (e.g., Ficoll-Paque density gradient followed by dextran sedimentation).
-
Resuspend the purified neutrophils in RPMI 1640 + 0.4% BSA at a concentration of 2 x 10^6 cells/mL. [13]
-
-
Assay Assembly:
-
Place the transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the neutrophil suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. Incubation time may need to be optimized.
-
-
Termination and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol, and then stain with a suitable stain like Diff-Quik or DAPI.
-
-
Quantification:
-
Once the membrane is dry, mount it on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition. The results can be expressed as the average number of migrated cells per field or as a chemotactic index.
-
Safety and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye shields and gloves, when handling fMLP benzyl ester powder and its solutions. [6]* Handling: Avoid inhalation of the powder and contact with skin and eyes. [9]Handle in a well-ventilated area.
-
Disposal: Dispose of unused fMLP benzyl ester and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The proper storage and handling of fMLP benzyl ester are fundamental to its successful use in research. By adhering to the protocols outlined in this guide—storing the powder at -20°C, preparing fresh stock solutions in DMSO, and using appropriate aseptic and safety techniques—researchers can ensure the integrity and biological activity of this important chemoattractant. These practices will lead to more reliable and reproducible data in studies of leukocyte biology, inflammation, and the innate immune response.
References
-
fMLP Signaling in Neutrophils. GeneGlobe - QIAGEN. [Link]
-
Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils. PubMed. [Link]
-
fMLP Definition - Microbiology Key Term. Fiveable. [Link]
-
Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [Link]
-
The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. [Link]
-
Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. bioRxiv. [Link]
-
Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]
-
Chemotaxis Assay. Springer Lab. [Link]
-
Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. PMC. [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... ResearchGate. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
Sources
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- 2. fiveable.me [fiveable.me]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. N-FORMYL-MET-LEU-PHE BENZYL ESTER CAS#: 70637-32-0 [amp.chemicalbook.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Superoxide Generation Induced by fMLP Benzyl Ester in Neutrophils
[1]
Executive Summary
This application note details the methodology for quantifying superoxide anion (
The generation of superoxide via the NADPH oxidase (NOX2) complex is a rapid, transient event. Accurate measurement requires distinguishing between extracellular release (the primary mode for fMLP stimulation) and intracellular retention. This guide presents two validated protocols: Ferricytochrome c Reduction (the quantitative gold standard) and Lucigenin-Enhanced Chemiluminescence (high-sensitivity screening), supported by mechanistic pathway mapping.
Mechanistic Background
Upon binding to the Formyl Peptide Receptor 1 (FPR1), fMLP benzyl ester induces a conformational change that activates
Figure 1: fMLP Benzyl Ester Signaling Pathway
The following diagram illustrates the signal transduction from receptor binding to superoxide release.
Caption: Signal transduction pathway of fMLP benzyl ester activating NADPH oxidase (NOX2) for superoxide generation.
Critical Reagent Preparation
The benzyl ester moiety renders the peptide more hydrophobic than native fMLP. Proper handling is crucial to prevent hydrolysis or precipitation.
-
fMLP Benzyl Ester Stock (10 mM): Dissolve in high-grade DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute to 100 µM in DMSO, then further dilute in assay buffer immediately prior to use. Final assay concentrations typically range from 10 nM to 1 µM .
-
Specificity Control: Superoxide Dismutase (SOD) (bovine erythrocyte, >3000 U/mg). Prepare a 2 mg/mL stock in PBS.
Method A: Ferricytochrome c Reduction Assay
Purpose: Stoichiometric quantification of extracellular superoxide.
Principle: Superoxide reduces ferricytochrome c (
Protocol Workflow
-
Neutrophil Isolation: Isolate human PMNs using Dextran sedimentation followed by Ficoll-Paque centrifugation. Resuspend at
cells/mL in HBSS++ (Hanks' Balanced Salt Solution with / ). Note: Calcium is required for fMLP signaling. -
Plate Setup: Use a 96-well clear-bottom plate. Pre-warm to 37°C.
-
Reaction Mixture:
-
Sample Well: 100 µL Cells + 50 µL Cytochrome c (Final 100 µM) + 40 µL Buffer.
-
Reference Well (SOD): 100 µL Cells + 50 µL Cytochrome c + 10 µL SOD (300 U/mL final) + 30 µL Buffer.
-
Blank: Buffer + Cytochrome c (no cells).
-
-
Baseline Reading: Incubate for 5 minutes at 37°C in the plate reader.
-
Stimulation: Inject 10 µL of fMLP Benzyl Ester (10x concentration) to initiate the reaction.
-
Measurement: Monitor Absorbance at 550 nm kinetically every 15 seconds for 10–15 minutes.
Data Calculation
Calculate the concentration of superoxide produced using the Beer-Lambert Law.
-
(Extinction Coefficient):
-
L (Path Length): ~0.6 cm for 200 µL in a standard 96-well plate.
Method B: Lucigenin-Enhanced Chemiluminescence (LECL)
Purpose: High-sensitivity detection for low-level responses or limited cell numbers. Principle: Lucigenin (bis-N-methylacridinium nitrate) reacts with superoxide to produce photons. Critical Warning: High concentrations of Lucigenin (>50 µM) can undergo redox cycling, artificially generating superoxide.[1] Use low concentrations (5–10 µM) to ensure validity [5, 9].
Protocol Workflow
-
Buffer Preparation: Use Krebs-Ringer Phosphate Glucose (KRPG) buffer with
. -
Probe Loading: Prepare Lucigenin working solution. Do not pre-incubate cells with Lucigenin for extended periods as it can penetrate cells over time; add it immediately before the assay.
-
Assay Setup (Luminometer Plate):
- Neutrophils per well.
-
Lucigenin (Final concentration 5 µM ).
-
Incubate 5 minutes at 37°C to establish baseline.
-
Stimulation: Inject fMLP Benzyl Ester (e.g., 100 nM final).
-
Detection: Measure Chemiluminescence (RLU) continuously for 20 minutes.
-
Validation: Run a parallel well with DPI (Diphenyleneiodonium, 10 µM) , a NOX inhibitor, to confirm the signal is NOX-dependent.
Comparative Analysis of Methods
The following table guides the selection of the appropriate method based on experimental needs.
| Feature | Cytochrome c Reduction | Lucigenin Chemiluminescence |
| Primary Output | Molar concentration (Quantitative) | Relative Light Units (Qualitative/Semi-quant) |
| Sensitivity | Moderate (Requires ~ | High (Requires ~ |
| Specificity | High (with SOD control) | High (at <10 µM conc.) |
| Throughput | High (96-well plate) | High (96/384-well plate) |
| Artifact Risk | Low (Re-reduction by reductants possible) | Medium (Redox cycling if conc. is too high) |
| Signal Kinetics | Cumulative (End-point or Kinetic) | Real-time Kinetic (Flash kinetics) |
Figure 2: Experimental Decision Tree
Logic flow for selecting the correct validation step.
Caption: Decision matrix for selecting Cytochrome c vs. Lucigenin assays and required validation controls.
Troubleshooting & Optimization
-
High Background in Control Wells:
-
Neutrophils are easily primed. Ensure isolation reagents are endotoxin-free.
-
Keep cells on ice until the 37°C pre-warming step.
-
Avoid vigorous pipetting which activates mechanical stress pathways.
-
-
No Response to fMLP Benzyl Ester:
-
Signal Decay:
-
The fMLP response is transient (peaking ~1-2 mins). Ensure the reader starts measuring immediately after injection.
-
References
-
Measurement of Oxidative Burst in Neutrophils. National Institutes of Health (PMC). [Link]
-
The main functions and structural modifications of tripeptide fMLP. Ingenta Connect. [Link]
-
A highly sensitive chemiluminescence assay for superoxide detection. Tohoku Journal of Experimental Medicine. [Link]
-
Detection of Superoxide in Vascular Tissue: Lucigenin-Enhanced Chemiluminescence. Circulation Research. [Link]
-
Molecular Mechanisms of fMLP-Induced Superoxide Generation. Journal of Immunology. [Link]
-
Antagonistic effect of lignans on fMLP-induced superoxide production. PubMed. [Link]
-
Lucigenin Chemiluminescence Assay for Superoxide Detection. Circulation Research (Commentary). [Link]
-
fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase. Mediators of Inflammation. [Link]
-
PKC-delta controls the fMLF-induced overproduction of superoxide. PubMed. [Link]
Technical Application Note: Optimization of N-Formyl-Met-Leu-Phe Benzyl Ester in Neutrophil Oxidative Burst Assays
Introduction & Mechanistic Basis[1][2][3][4][5][6]
The measurement of the neutrophil oxidative burst—the rapid release of reactive oxygen species (ROS) via the NADPH oxidase complex—is a cornerstone of immunopharmacology. While N-Formyl-Met-Leu-Phe (fMLP) is the prototypical bacterial chemotactic peptide, its benzyl ester derivative (fMLP-OBzl) presents unique physicochemical properties that require specific handling.
The Hydrophobic Advantage and Challenge
Standard fMLP (free acid) is amphipathic. The benzylation of the C-terminus in fMLP-OBzl significantly increases lipophilicity.
-
Receptor Interaction: Both compounds act as agonists for the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR).[1] The hydrophobic pocket of FPR1 accommodates the phenylalanine residue; the benzyl ester moiety can alter binding kinetics and potency compared to the free acid or methyl ester (fMLP-OMe).
-
Permeability: The increased hydrophobicity of fMLP-OBzl facilitates rapid interaction with the membrane phase but necessitates strict solvent controls (DMSO) to prevent precipitation in aqueous buffers.
Signaling Pathway (FPR1 to NADPH Oxidase)
Binding of fMLP-OBzl to FPR1 triggers a
Figure 1: Signal transduction pathway for fMLP-OBzl induced oxidative burst. Note the convergence of Calcium and PKC signaling required for NADPH oxidase assembly.
Critical Reagent Preparation
Safety Warning: fMLP derivatives are potent biological activators. Handle with gloves and avoid aerosolization.
Stock Solution (Essential)
Unlike the free acid, fMLP-OBzl is poorly soluble in water.
-
Solvent: High-grade Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM (10⁻² M) master stock.
-
Calculation: MW of fMLP-OBzl
527.6 g/mol (Verify specific lot MW). -
Example: Dissolve 5.28 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20
L) and store at -20°C or -80°C. Avoid freeze-thaw cycles , which can induce hydrolysis of the ester bond.
Working Solutions
Prepare fresh on the day of the assay.
-
Diluent: HBSS (Hanks' Balanced Salt Solution) with Ca²⁺/Mg²⁺.[2] Note: Calcium is required for the oxidative burst.
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in HBSS to create a 100
M working stock. This reduces the DMSO concentration to 1% before adding to cells.
Dosage Optimization Strategy
The "Goldilocks" zone for fMLP-type agonists is narrow.
-
Low Dose (< 10 nM): Induces chemotaxis but minimal oxidative burst.
-
Optimal Dose (100 nM - 1
M): Robust oxidative burst. -
High Dose (> 10
M): Receptor desensitization and potential cytotoxicity.
Recommended Titration Table
Perform a log-scale titration for the first experiment to establish the EC50 for your specific cell lot.
| Final Concentration | Role in Assay | Preparation (from 100 |
| 10 | High Control / Max Stimulation | 1:10 dilution into cell suspension |
| 1 | Target Range (Standard) | 1:100 dilution |
| 100 nM | Target Range (Sensitive) | 1:1,000 dilution |
| 10 nM | Chemotaxis Range (Low Burst) | 1:10,000 dilution |
| 0 nM | Negative Control | Vehicle only (0.1% DMSO final) |
Experimental Protocol: Cytochrome C Reduction
Method Selection: While flow cytometry (DHR123) is sensitive, the Cytochrome C reduction assay is stoichiometric and preferred for quantifying the exact molar amount of superoxide produced.
Reagents[3][4][6][9]
-
Isolated Neutrophils: Resuspended at
cells/mL in HBSS++. -
Cytochrome C: Ferricytochrome c (Type III or VI from horse heart), 100
M final. -
Priming Agent (Critical): Cytochalasin B (5
g/mL).-
Expert Insight: fMLP (and its esters) are weak inducers of superoxide release in resting neutrophils. Cytochalasin B prevents actin polymerization, allowing granules to fuse with the plasma membrane and enhancing the oxidative burst signal significantly.
-
-
Specificity Control: Superoxide Dismutase (SOD), 300 U/mL.
Step-by-Step Workflow
Figure 2: Experimental workflow for quantitative oxidative burst measurement.
-
Blanking: Set up a plate reader at 37°C, measuring Absorbance at 550 nm .
-
Preparation: In a 96-well plate, add:
-
L Neutrophil suspension (
cells/well). - L Cytochrome C solution.
- L Cytochalasin B (if priming).
-
L Neutrophil suspension (
-
Baseline: Incubate for 3 minutes at 37°C to establish baseline.
-
Activation: Add
L of fMLP-OBzl dilutions (or vehicle).-
Simultaneously: Run duplicate wells containing SOD .
-
-
Measurement: Read kinetic absorbance every 30 seconds for 10–20 minutes.
Data Calculation
Calculate the specific superoxide production using the extinction coefficient of reduced Cytochrome C (
Troubleshooting & Validation (Self-Validating Systems)
| Observation | Root Cause Analysis | Corrective Action |
| No Signal | 1. Lack of Priming2. Ester Hydrolysis | 1. Ensure Cytochalasin B is used.2. Use fresh DMSO stock; do not store aqueous dilutions. |
| High Background | Spontaneous activation (NETosis) | Keep cells at room temp (not 4°C) post-isolation to prevent thermal shock activation; use endotoxin-free reagents. |
| Precipitation | Hydrophobicity of Benzyl Ester | Ensure final DMSO concentration is < 0.5% but mixing is rapid. Do not dilute stock in cold buffer. |
| Inverted Dose Response | Receptor Desensitization | High doses (>10 |
References
-
Sigma-Aldrich. Product Information: N-Formyl-Met-Leu-Phe (F3506) and Derivatives. Accessed Feb 2026. Link
-
Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods, 232(1-2), 3-14. Link
-
Bylund, J., et al. (2010). Measurement of Respiratory Burst Products, Generated by Professional Phagocytes. Methods in Molecular Biology. Link
-
Mire-Sluis, A.R., et al. (2021).[3] Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. MDPI Cells. Link
-
ResearchGate. Structure-activity relationships of fMLP analogs.Link
Sources
Troubleshooting & Optimization
Preventing hydrolysis of fMLP benzyl ester in aqueous solutions
A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity
Welcome to the technical support center for fMLP benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, aspect of working with this potent chemoattractant: its susceptibility to hydrolysis in aqueous solutions. As a benzyl ester derivative of N-formyl-methionyl-leucyl-phenylalanine (fMLP), this compound offers unique properties, but its stability is paramount for reproducible and accurate experimental outcomes.
This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of using fMLP benzyl ester effectively. Our goal is to empower you with the knowledge to minimize compound degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is fMLP benzyl ester, and how does it differ from fMLP?
A1: N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-characterized bacterial- and mitochondrial-derived peptide that acts as a potent chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages.[1] It primarily signals through the formyl peptide receptor 1 (FPR1). The fMLP benzyl ester is a derivative where the C-terminal carboxylic acid is protected by a benzyl group. This modification can alter the compound's lipophilicity and, in some cases, its biological activity profile, potentially making it more potent or altering its receptor selectivity compared to the parent fMLP molecule.
Q2: Why is hydrolysis of fMLP benzyl ester a concern for my experiments?
A2: Hydrolysis is the chemical breakdown of the ester bond, converting fMLP benzyl ester back into fMLP and benzyl alcohol. This is a critical issue for two primary reasons:
-
Altered Receptor Activity: The hydrolysis product, fMLP, is a highly potent agonist of FPR1, but it is significantly less active at FPR2 (reportedly over 1000-fold less potent).[1][2] If your research involves studying FPR2 or distinguishing between FPR subtypes, unintended generation of fMLP will produce confounding data, as you will be inadvertently activating FPR1.
-
Inconsistent Results: The rate of hydrolysis can vary depending on buffer pH, temperature, and storage time. This inconsistency can lead to poor reproducibility between experiments and a gradual loss of the desired biological effect over the course of an experiment.
Q3: What factors promote the hydrolysis of fMLP benzyl ester?
A3: Like most esters, the hydrolysis of fMLP benzyl ester is catalyzed by both acidic and basic conditions. The ester bond is most stable at a neutral to slightly acidic pH and becomes increasingly labile as the pH becomes more alkaline.[3] Temperature also plays a significant role; higher temperatures accelerate the rate of hydrolysis. The presence of esterase enzymes in biological samples (e.g., cell culture media containing serum) can also enzymatically cleave the ester bond.
Q4: How should I prepare and store my stock solutions of fMLP benzyl ester?
A4: Proper preparation and storage of stock solutions are the first line of defense against hydrolysis.
-
Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is hygroscopic (readily absorbs water from the air), so it is crucial to use a fresh, unopened bottle or a properly stored, desiccated supply.
-
Storage: Aliquot your stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store these aliquots at -80°C for long-term stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing a gradual decrease in the biological response to fMLP benzyl ester over time.
-
Probable Cause: This is a classic sign of compound hydrolysis in your aqueous working solutions. The active benzyl ester is slowly converting to fMLP, which may be less potent for your specific assay or receptor target.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare your final dilutions in aqueous buffer or media immediately before adding them to your cells or assay system. Do not store fMLP benzyl ester in aqueous solutions for extended periods.
-
Control Your pH: Ensure your experimental buffer is at the correct pH and is stable throughout the experiment. For prolonged incubations, consider using a robust buffering system. Benzyl esters are generally more stable at a pH closer to neutral or slightly acidic than at alkaline pH.[3]
-
Validate with a Control: Run a parallel experiment with the parent compound, fMLP. If the response to fMLP is stable over time while the response to the benzyl ester diminishes, it strongly suggests hydrolysis is the culprit.
-
Issue 2: My results are inconsistent from one day to the next, even though I'm using the same protocol.
-
Probable Cause: This could be due to variations in the preparation of your working solutions or degradation of your stock solution.
-
Troubleshooting Workflow:
Sources
Reducing non-specific binding of N-Formyl-Met-Leu-Phe benzyl ester in assays
Ticket ID: #8492-FMLP-NSB Subject: Reducing Non-Specific Binding (NSB) of N-Formyl-Met-Leu-Phe benzyl ester Assigned Specialist: Senior Application Scientist, Assay Development Group
Executive Summary: The "Benzyl Ester" Factor
You are experiencing signal loss or variability with This compound (fMLP-OBzl) . While standard fMLP is already hydrophobic, the addition of the benzyl ester group significantly increases its lipophilicity (
In aqueous assay buffers, this molecule is thermodynamically driven to escape the solution and adsorb onto hydrophobic surfaces (polystyrene plates, pipette tips) or sequester into lipid/protein sinks (BSA, cell membranes) unrelated to the specific Formyl Peptide Receptor (FPR).
This guide provides a self-validating system to minimize NSB while maintaining the free ligand concentration necessary for accurate
Module 1: The Mechanics of Adsorption
To solve the problem, we must visualize the equilibrium competition. Your ligand is not just binding to the receptor; it is equilibrating between four distinct states.
Equilibrium Dynamics (Graphviz Diagram)
The following diagram illustrates the "Sink Effect" where plasticware and carrier proteins compete with your receptor.
Figure 1: The Competitive Landscape. High NSB (Red/Grey paths) depletes Free Ligand, artificially shifting potency curves to the right.
Module 2: Material & Reagent Optimization
The choice of plasticware is the first line of defense. Standard polystyrene is a "sponge" for fMLP-OBzl.
Material Selection Table
| Component | Standard Material (AVOID) | Recommended Material | Technical Rationale |
| Microplates | Untreated Polystyrene | Low-Binding Polypropylene or Silanized Glass | Polypropylene has lower surface energy; silanization caps active hydroxyl groups that promote adsorption. |
| Pipette Tips | Standard Yellow/Blue Tips | Low-Retention (Siliconized) Tips | fMLP-OBzl is often lost during serial dilution steps before it even reaches the plate. |
| Reservoirs | Polystyrene Troughs | Glass or PTFE (Teflon) | Minimizes surface contact area loss during multichannel pipetting. |
| Seals | Adhesive Glue Seals | Heat Seal or Pressure Seal | Solvents (DMSO) can leach glue from adhesives, interfering with the assay and promoting NSB. |
Module 3: Buffer Chemistry (The "Goldilocks" Zone)
This is the most critical variable. You need a carrier to keep the peptide in solution, but too much will sequester it.
The BSA Dilemma
Bovine Serum Albumin (BSA) is the standard blocking agent. However, for highly hydrophobic ligands like fMLP-OBzl, 1% BSA is often too high . It acts as a "lipid sink," binding the free drug and shifting your
-
Recommendation: Titrate BSA between 0.05% and 0.1% .
-
Alternative: If BSA interference is high, switch to 0.05% Gelatin or Casein , which often have lower affinity for lipophilic small molecules.
Detergent Strategy
Non-ionic detergents prevent the peptide from sticking to the plastic.[1]
-
Primary Choice: Tween-20 (0.01% - 0.05%) .
-
Mechanism: Detergents form a monolayer on the plastic surface and solubilize the hydrophobic peptide in mixed micelles if concentration is high enough (stay below Critical Micelle Concentration if possible to avoid stripping cell membranes).
Module 4: Step-by-Step Protocols
Protocol A: The "Step-Down" Solubilization
Prevents micro-precipitation which mimics NSB.
-
Stock Preparation: Dissolve fMLP-OBzl in 100% anhydrous DMSO to 10 mM. (Do not store in plastic; use amber glass vials).
-
Intermediate Dilution: Dilute the stock 1:100 into 100% Ethanol or 50% DMSO/Water (creating a 100 µM working stock). Why? Direct dilution into buffer often shocks the hydrophobic molecule into precipitating.
-
Final Assay Dilution: Dilute the intermediate stock into the Optimized Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20). Ensure final DMSO < 1%.
Protocol B: Pre-Coating (Passivation)
Use this if low-binding plates are unavailable.
-
Block: Add 200 µL of 1% BSA (high concentration) to the assay plate wells.
-
Incubate: 1 hour at Room Temperature.
-
Wash: Aspirate and wash 3x with PBS (No detergent).
-
Assay: Immediately add your reaction mix (cells + ligand). The high-concentration BSA passivation layer prevents the ligand from touching the plastic, while the lower BSA in your assay buffer (0.1%) prevents sequestration.
Module 5: Troubleshooting FAQ & Decision Tree
Q: My dose-response curve slope is very shallow (Hill slope < 1.0). A: This is a classic sign of ligand depletion. The plastic is absorbing the drug at low concentrations, making it look like there is no response until you saturate the plastic sites. Action: Switch to low-binding plates and add 0.01% Tween-20.
Q: I see high background in the "No Ligand" control. A: This suggests the detection reagent (e.g., radiolabel or fluorophore) is sticking, or you have "sticky" cells. Action: Increase wash stringency (add 0.05% Tween-20 to wash buffer) or perform a "pre-block" of the filter/plate with PEI (Polyethyleneimine) if using filtration assays.
Troubleshooting Workflow (Graphviz Diagram)
Figure 2: Systematic troubleshooting path for hydrophobic ligand assays.
References
-
NIH Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery.[2] (Provides authoritative guidelines on buffer optimization and NSB reduction).
-
PubChem. this compound Compound Summary. (Chemical structure and physical properties verifying hydrophobicity).
-
Ho, P. P., et al. (1978). Methyl Ester of N-formylmethionyl-leucyl-phenylalanine: Chemotactic Responses.[3] (Foundational paper describing the esterification effects on potency and solubility).
-
Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. (Detailed methodology on ligand depletion and NSB corrections).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl ester of N-formylmethionyl-leucyl-phenylalanine: chemotactic responses of human blood monocytes and inhibition of gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing fMLP Benzyl Ester Solubility in Bioassays
The Physicochemical Challenge: Why fMLP Benzyl Ester Precipitates
To solve the precipitation issue, one must first understand the molecular driver. Standard fMLP (N-Formyl-Met-Leu-Phe) possesses a C-terminal carboxyl group that ionizes at physiological pH (pH 7.4), providing a negative charge that aids aqueous solubility.[1][2][3]
fMLP Benzyl Ester (fMLP-OBzl) , however, is chemically modified.[1][3] The esterification of the C-terminus with a benzyl group serves two purposes:
-
Increases Potency: It often enhances binding affinity to Formyl Peptide Receptors (FPRs) by mimicking specific hydrophobic pockets.[1][2][3]
-
Eliminates Charge: It removes the ionizable carboxyl group, rendering the molecule neutral and highly lipophilic .[1][2]
The Consequence: When a concentrated stock of fMLP-OBzl in DMSO is introduced to aqueous media (RPMI, DMEM), the solvent environment shifts instantly from lipophilic to hydrophilic.[1] Without the stabilizing charge of the free acid, the benzyl ester molecules rapidly aggregate due to the hydrophobic effect, leading to "crashing out" (crystallization) before they can disperse.
Validated Solubilization Protocol
This protocol uses a Carrier-Assisted Dispersion method to prevent nucleation during the transition from organic solvent to aqueous media.[1][2][3]
Reagents Required[2][3][4][5][6][7]
-
Solvent: High-grade DMSO (Dimethyl sulfoxide), anhydrous (
).[1][2][3] -
Carrier Protein: Fatty-acid free Bovine Serum Albumin (BSA).[1][2][3]
-
Base Media: HBSS or HEPES-buffered saline (avoid phosphate buffers initially if calcium precipitation is a concern, though less relevant here).[1][2][3]
Step-by-Step Methodology
Phase 1: Primary Stock Preparation (Anhydrous)[1][3]
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent moisture condensation (which degrades esters).
-
Dissolution: Dissolve fMLP-OBzl in 100% DMSO to a concentration of 10 mM to 30 mM .
-
Clarification: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at ambient temperature.[2]
Phase 2: The "Carrier" Intermediate Step (The Fix)
Directly adding high-concentration DMSO stock to media often causes immediate precipitation.[1][2][3] We use an intermediate step.
-
Prepare Carrier Buffer: Prepare your assay buffer (e.g., HBSS) supplemented with 0.1% to 0.5% BSA .[1][2]
-
Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:100 into this BSA-containing buffer first.
-
Final Assay Dilution: Dilute the working solution into the final cell culture wells to reach the target pharmacologic range (usually nM to low
M).
Visualizing the Solubility Workflow
The following diagram illustrates the critical difference between the "Crash" pathway and the "Stable" pathway.
Figure 1: Comparative workflow showing the necessity of carrier proteins (BSA) to prevent hydrophobic collapse of fMLP benzyl ester in aqueous environments.[1][3]
Troubleshooting Guide: Symptom & Solution
| Symptom | Probable Cause | Corrective Action |
| Visible crystals immediately upon adding stock to media | "Solvent Shock" : The local concentration of DMSO dropped too fast, forcing the hydrophobic peptide out of solution.[1][2][3] | Do not filter. Filtering removes the drug.[1][2] Restart using the Intermediate Dilution method with 0.5% BSA. Ensure rapid vortexing during addition. |
| Variable data (high SD) between technical replicates | Micro-aggregates : The peptide formed invisible clusters, leading to uneven dosing across wells.[1][2] | Sonicate the working solution for 5 mins before dosing.[1][2] Increase BSA concentration to 0.5% to stabilize the monomeric form. |
| Loss of biological activity (Chemotaxis/Ca2+) | Adsorption : The hydrophobic benzyl ester stuck to the plastic pipette tips or tube walls.[1][2] | Use Low-Retention pipette tips and tubes.[1][2][3] Always include BSA in the buffer to coat plastic surfaces.[1][2] |
| Cytotoxicity in control wells | DMSO Toxicity : Final DMSO concentration is | Ensure the final DMSO concentration in the well is |
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO for the stock solution? A: It is not recommended.[1][2] While fMLP-OBzl has some solubility in ethanol, ethanol is highly volatile.[1][2][3] In a laminar flow hood, ethanol evaporation can rapidly alter the concentration of your stock solution.[2] Furthermore, DMSO is a superior solvent for breaking the crystal lattice of highly hydrophobic aromatic esters.[1][2]
Q2: Can I autoclave the fMLP benzyl ester solution to sterilize it? A: No. Peptides and esters are heat-sensitive and susceptible to hydrolysis.[1][2][3] Autoclaving will degrade the molecule.[1][2] If sterility is required, prepare the solution in a sterile hood using sterile DMSO and filter-sterilized buffers.[1][3] Note: Do not filter the peptide solution itself unless absolutely necessary, as hydrophobic peptides bind to filter membranes.
Q3: Why does my standard fMLP work fine, but the Benzyl Ester crashes?
A: As detailed in Section 1, standard fMLP has a free carboxyl group (
Q4: How stable is the stock solution? A: Anhydrous DMSO stocks stored at -20°C are stable for 3-6 months.[1][2][3] However, once diluted into aqueous media (even with BSA), the ester bond is susceptible to hydrolysis. Always prepare working solutions fresh on the day of the experiment.
References
-
Biomatik. (2020).[1][2][3] Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]
-
Jing, L. et al. (2017).[1][2][4] Preventing precipitation of hydrophobic peptides in PBS. ResearchGate Discussion. Retrieved from [Link]
-
PubChem. (2025).[1][2][3] Florpyrauxifen-benzyl (Benzyl Ester Analog Properties). Retrieved from [Link]
Sources
Effect of temperature on N-Formyl-Met-Leu-Phe benzyl ester degradation
Topic: Effect of Temperature on Stability & Degradation
Executive Summary: The Thermal Fragility of fMLP-OBzl
Welcome to the technical support center. As researchers, we often treat fMLP Benzyl Ester (fMLP-OBzl) simply as a hydrophobic variant of the classic chemotactic peptide. However, its stability profile is distinct.
The Core Insight: You are fighting a war on two fronts.
-
Hydrolysis (The Ester Bond): Temperature acts as a catalyst, cleaving the benzyl group to release the free acid (fMLP) and benzyl alcohol. This alters cell permeability and receptor binding kinetics.
-
Oxidation (The Methionine Thioether): Even at low temperatures, the Methionine (Met) residue is a "oxygen sink," forming sulfoxides. Elevated temperature exponentially increases the rate of this reaction, especially in solution.
This guide moves beyond basic storage instructions to explain why degradation happens and how to detect it before it ruins your bioassay.
Degradation Pathways & Mechanisms[1][2]
To troubleshoot effectively, you must visualize the molecule's vulnerabilities.
Diagram 1: Thermal Degradation Pathways of fMLP-OBzl
This flowchart details the three primary fates of your molecule under thermal stress.
Figure 1: The "Two-Front War" of fMLP-OBzl degradation. Note that DKP (diketopiperazine) formation is blocked by the N-terminal Formyl group, a common misconception.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations you may encounter in the lab.
Scenario A: "My dose-response curve shifted to the right (lower potency)."
Diagnosis: Hydrolysis of the Benzyl Ester.
-
The Science: The benzyl ester group renders fMLP more hydrophobic, allowing it to penetrate cell membranes or interact differently with FPR receptors compared to the free acid. If your sample has hydrolyzed, you are essentially treating cells with standard fMLP (free acid), which has different kinetics.
-
Temperature Trigger: Storing DMSO stock solutions at Room Temperature (RT) > 24 hours or repeated freeze-thaw cycles.
-
Solution:
-
Check pH: Ensure your buffer is pH < 7.4. Ester hydrolysis is base-catalyzed.
-
Verify Species: Run the HPLC protocol (Section 4). The free acid elutes earlier than the ester.
-
Scenario B: "I see a 'split' peak or shoulder in my HPLC chromatogram."
Diagnosis: Methionine Oxidation (Met-Sulfoxide).
-
The Science: The sulfur atom in Methionine oxidizes to a sulfoxide (
).[1] This adds a polar oxygen atom, causing the oxidized species to elute slightly earlier on a C18 column than the native ester. -
Temperature Trigger: Thawing stocks in a water bath without an inert gas overlay.
-
Solution:
-
Degas Solvents: Use Helium-sparged buffers.
-
The "Cold & Dark" Rule: Oxidation is photo-accelerated. Keep samples in amber vials on ice.
-
Scenario C: "My sample precipitated upon dilution into media."
Diagnosis: Thermal Solubility Crash.
-
The Science: fMLP-OBzl is highly hydrophobic. While soluble in DMSO, dilution into aqueous media creates a supersaturated solution. If the media is cold (4°C), the kinetic energy is insufficient to maintain the dispersion, leading to micro-crystallization.
-
Solution:
-
Warm the Media: Dilute the DMSO stock into pre-warmed (37°C) media, not cold media.
-
Limit DMSO: Keep final DMSO concentration < 0.1% to avoid cytotoxicity, but ensure rapid mixing.
-
Quantitative Data: Temperature Impact
The following table summarizes the estimated stability zones based on Arrhenius kinetics for peptide esters.
| State | Temperature | Stability Window | Primary Risk |
| Solid Powder | -20°C | > 2 Years | Moisture absorption (Hydrolysis) |
| DMSO Stock | -20°C | 1-3 Months | Met-Oxidation (if not sealed under N2) |
| DMSO Stock | +4°C | < 1 Week | Slow Hydrolysis |
| DMSO Stock | +25°C | < 24 Hours | Rapid Oxidation & Hydrolysis |
| Aqueous Soln | +37°C | < 2 Hours | Critical Instability (Ester cleavage) |
Expert Tip: Never store fMLP-OBzl in aqueous solution. Prepare fresh immediately before use.
Validation Protocol: Assessing Purity
Do not assume your vendor-supplied peptide is still 100% pure after shipping. Use this self-validating HPLC method.
Objective: Separate fMLP-OBzl (Target), fMLP-OH (Hydrolysis), and Met(O)-fMLP-OBzl (Oxidation).
Methodology:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Polar).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV at 214 nm (Peptide bond) and 254 nm (Benzyl ring).
-
Note: 254 nm is specific to the Benzyl ester. If the peak appears at 214 nm but disappears at 254 nm, you have lost the benzyl group (Hydrolysis).
-
Expected Retention Order:
-
Met-Sulfoxide (Oxidized): Elutes first (Most polar).
-
fMLP Free Acid (Hydrolyzed): Elutes second.
-
fMLP-OBzl (Intact): Elutes last (Most hydrophobic).
FAQ: Rapid Fire Support
Q: Can I use a water bath to thaw my DMSO stock? A: No. Localized heating at the vial wall can accelerate oxidation. Thaw at room temperature or in your hand, then immediately place on ice.
Q: Why does my fMLP-OBzl smell like almonds? A: Danger. This indicates significant hydrolysis. The "almond" scent is Benzyl Alcohol, a degradation byproduct. Discard the batch.
Q: Is DKP (Diketopiperazine) formation a risk at high temps? A: No. DKP formation requires a free N-terminal amine to attack the carbonyl. fMLP is N-Formylated, which blocks this pathway. If you see degradation, it is hydrolysis or oxidation, not cyclization.
References
-
Sigma-Aldrich. Product Information: N-Formyl-Met-Leu-Phe. (General solubility and storage parameters for fMLP derivatives).
-
Cayman Chemical. N-Formyl-Met-Leu-Phe Product Insert. (Confirming DMSO solubility and stability windows).
-
Manning, M. C., et al. (1989). Stability of Protein Pharmaceuticals. Pharmaceutical Research. (Foundational text on Met-oxidation and ester hydrolysis kinetics).
-
ResearchGate (Sigma Archives). Solubility/Stability of fMLP Solutions. (Specific reference to oxidative sensitivity of Methionine in fMLP).
Sources
Technical Support Center: Solvent Compatibility and Experimental Design for N-Formyl-Met-Leu-Phe Benzyl Ester
Welcome to the technical support guide for N-Formyl-Met-Leu-Phe benzyl ester (fMLF-BE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the proper handling, dilution, and application of this potent chemoattractant. My goal is to move beyond simple protocols and offer insights into the chemical principles and biological considerations that underpin successful experimentation.
Part 1: Core Concepts - Understanding fMLF Benzyl Ester
This section addresses the fundamental properties of fMLF-BE, focusing on the critical aspect of solubility that dictates its use in experimental settings.
Q1: What is this compound, and how does it differ from the standard fMLF?
A: N-Formyl-Met-Leu-Phe (fMLF or fMLP) is a well-characterized N-formylated tripeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1[1]. These G protein-coupled receptors are primarily found on phagocytic leukocytes, and their activation triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and superoxide production[1][2][3].
The "benzyl ester" modification refers to the attachment of a benzyl group to the C-terminal carboxyl group of phenylalanine. This esterification significantly increases the hydrophobicity of the molecule compared to the free acid form of fMLF. In many biological systems, this modification can enhance cell permeability. It is presumed that once inside the cell or in the extracellular environment, cellular esterases hydrolyze the ester bond, releasing the active fMLF ligand.
Q2: What are the recommended solvents for dissolving fMLF benzyl ester?
A: Due to its increased hydrophobicity, fMLF benzyl ester is practically insoluble in aqueous buffers alone. Therefore, a high-purity, anhydrous organic solvent is required to prepare a concentrated stock solution. The choice of solvent is critical and depends on the specific requirements of your experiment.
Based on the properties of the parent compound (fMLF) and general principles of organic chemistry, the following solvents are recommended for creating a primary stock solution.
Table 1: Solubility and Handling of Common Solvents for fMLF and Related Peptides
| Solvent | Recommended Use | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | Primary stock solutions (high concentration) | Excellent solvating power for hydrophobic compounds[4]. It is hygroscopic; use fresh, anhydrous DMSO to avoid introducing water, which can reduce solubility[5]. Final concentration in assays should be kept low (<0.1% to <0.5%) and consistent across all conditions, as it can have physiological effects. |
| DMF (Dimethylformamide) | Primary stock solutions | High solubility reported for the parent fMLF (up to 50 mg/mL). Similar to DMSO, it is an excellent organic solvent but must be used at very low final concentrations in biological assays. |
| Ethanol | Intermediate or primary stock solutions | Good solubility, though often less than DMSO or DMF for highly hydrophobic compounds[4]. It can be less toxic to cells than DMSO at equivalent concentrations, making it a viable option for some sensitive assays. Ensure the use of absolute (200 proof) ethanol. |
Part 2: Frequently Asked Questions (FAQs)
This section covers common practical questions regarding the day-to-day handling of fMLF-BE.
Q3: How should I prepare a concentrated stock solution?
A: Preparing a stable, accurate stock solution is the foundation of reproducible experiments.
Protocol 1: Preparing a 10 mM DMSO Stock Solution
-
Calculate Mass: Use the batch-specific molecular weight (MW: 527.68 g/mol ) found on the product vial or Certificate of Analysis to calculate the mass needed for your desired volume and concentration[6]. For 1 mL of a 10 mM stock, you would need 5.28 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powdered fMLF-BE.
-
Dissolution: Vortex thoroughly. If needed, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store tightly sealed at -20°C or -80°C to minimize freeze-thaw cycles and prevent moisture absorption[6][7]. Properly stored stocks should be stable for months.
Q4: How do I dilute the DMSO stock into my aqueous assay buffer without precipitation?
A: This is the most common challenge. The dramatic change in polarity when diluting a concentrated organic stock into an aqueous buffer can cause the compound to precipitate, leading to inaccurate concentrations and failed experiments.
The key is to maintain energy in the system during dilution and to avoid creating localized areas of high concentration.
Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for preparing fMLF-BE working solutions.
Recommended Dilution Method:
-
Bring your stock solution aliquot and assay buffer to the appropriate temperature for your experiment (typically room temperature or 37°C).
-
Place the required volume of assay buffer into a tube.
-
While vigorously vortexing the buffer, add the small volume of the DMSO stock solution directly into the vortex. This rapid, high-energy mixing helps to disperse the compound quickly and prevent aggregation.
-
Visually inspect the solution for any cloudiness or precipitate.
-
Use the working solution immediately. Over time, even well-prepared solutions can begin to precipitate or adsorb to container walls.
Part 3: Troubleshooting Guide
Even with careful technique, problems can arise. This guide addresses the most common issues.
Q5: I see a precipitate in my working solution or cell plate. What should I do?
-
Cause: The aqueous solubility limit has been exceeded. This can happen if the final DMSO concentration is too low to support solubility or if the dilution was not performed rapidly enough.
-
Solution:
-
Remake the Dilution: Discard the precipitated solution and prepare a fresh one, ensuring vigorous vortexing during the addition of the stock.
-
Check Solvent Concentration: Ensure your final DMSO concentration is sufficient. While you want to keep it low, dropping it too far (e.g., <0.01%) may not be feasible for a hydrophobic compound. A final concentration of 0.1% is a common and effective starting point.
-
Use a Carrier Protein: For some applications, adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the assay buffer can help stabilize hydrophobic compounds and prevent them from precipitating or sticking to plasticware.
-
Q6: My cells are not responding to the fMLF-BE, but my positive control works. What's wrong?
-
Cause 1: Compound Degradation: The methionine residue in fMLF is susceptible to oxidation, and the ester bond can be hydrolyzed over time in aqueous solutions, especially if the pH is not neutral[7][8].
-
Solution: Always use freshly prepared working solutions. Avoid storing dilutions in aqueous buffers, even for short periods[4]. Ensure your stock solution was properly stored and is not expired.
-
-
Cause 2: Inaccurate Concentration due to Precipitation/Adsorption: The actual concentration of the compound in solution may be much lower than calculated if it has precipitated or adsorbed to the walls of tubes or plates.
-
Solution: Follow the vigorous dilution protocol described above. Using low-protein-binding plasticware can help mitigate adsorption.
-
-
Cause 3: Hydrolysis Requirement: The benzyl ester likely requires cleavage by cellular esterases to become active. The cell type you are using may have low esterase activity, leading to a delayed or weak response.
-
Solution: Compare the activity of fMLF-BE to the parent fMLF in your system. If fMLF is potent and the benzyl ester is not, low esterase activity could be the cause.
-
Part 4: Experimental Protocols & Signaling
This section provides a practical protocol for a common fMLF application and an overview of the signaling pathway it activates.
Protocol 2: Calcium Mobilization Assay
fMLF is a classical agonist for inducing intracellular calcium mobilization via the FPR1 receptor[9][10][11].
Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to fMLF-BE in a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).
Materials:
-
Cells expressing FPR1 (e.g., dHL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
fMLF-BE 10 mM stock in DMSO
-
Plate reader capable of kinetic fluorescence measurements (e.g., FLIPR, FlexStation)[11][12].
Procedure:
-
Cell Preparation: Differentiate and harvest HL-60 cells as per your standard lab protocol.
-
Dye Loading: Resuspend cells at an appropriate density (e.g., 1-2 x 10^6 cells/mL) in assay buffer containing Fluo-4 AM dye. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Pellet the cells and wash them to remove extracellular dye. Resuspend in fresh assay buffer.
-
Plating: Dispense the cell suspension into a 96-well or 384-well black, clear-bottom plate.
-
Compound Preparation: Prepare a serial dilution of fMLF-BE in assay buffer, starting from your DMSO stock. Remember to vortex vigorously at each dilution step and ensure the final DMSO concentration is constant across all wells.
-
Measurement: a. Place the cell plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for 60-120 seconds. c. Program the instrument to automatically inject the fMLF-BE dilutions into the wells. d. Immediately begin kinetic measurement of fluorescence intensity for another 3-5 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
fMLF Signaling Pathway Overview
Activation of FPR1 by fMLF initiates a canonical Gαi-coupled signaling cascade.[13][14] This pathway is central to the pro-inflammatory and chemotactic functions of neutrophils.
Caption: Simplified fMLF-FPR1 signaling pathway.
Upon binding fMLF, FPR1 activates the heterotrimeric G-protein, causing the dissociation of the Gαi and Gβγ subunits.[14][15] The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, which can be measured in a calcium mobilization assay[10]. This signaling cascade ultimately leads to the physiological responses of chemotaxis, enzyme release, and respiratory burst.
References
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers. [Link]
-
The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (n.d.). Frontiers. [Link]
-
Formyl peptide receptor. (n.d.). Wikipedia. [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. (2022, May 31). ScienceOpen. [Link]
-
WKYMVm and fMLF induce calcium mobilization in transfected cells.... (n.d.). ResearchGate. [Link]
-
DATASHEET N-Formyl-Met-Leu-Phe. (2016, August 18). ResearchGate. [Link]
-
Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. (n.d.). PubMed. [Link]
-
Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal. (1986, April 15). PubMed. [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. (1997, March 28). ResearchGate. [Link]
-
Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. [Link]
Sources
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- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound =97 HPLC 70637-32-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of N-Formyl-Met-Leu-Phe Benzyl Ester
For researchers and professionals in drug development, establishing the purity of synthetic peptides is a critical step that underpins the reliability of biological and pharmacological data. N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBzl) is a potent synthetic peptide analog of the bacterial chemotactic factor fMLP, used in studying inflammation and immune response.[1][2] Ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of fMLP-OBzl, explaining the rationale behind the methodological choices and presenting supporting data for an informed approach to analytical method development.
Introduction to the Analyte: this compound
This compound is a hydrophobic, protected tripeptide. Its key structural features relevant to HPLC analysis are:
-
N-terminal formyl group: Increases hydrophobicity compared to a free N-terminus.
-
Methionine residue: Prone to oxidation, a potential impurity that needs to be resolved.
-
Leucine and Phenylalanine residues: Contribute significantly to the molecule's overall hydrophobicity.
-
C-terminal benzyl ester: A large, non-polar protecting group that substantially increases retention in reversed-phase chromatography.
The goal of an HPLC purity method is to separate the main, intact peptide from any process-related impurities (e.g., deletion sequences, incompletely deprotected peptides) and degradation products (e.g., oxidized methionine).[3]
Method 1: The High-Resolution Gradient Method (C18 with TFA)
This method is designed as the gold standard for achieving the highest possible resolution of fMLP-OBzl from its closely related impurities.[4] It employs a traditional C18 stationary phase and trifluoroacetic acid (TFA) as an ion-pairing agent, a combination renowned for its excellent performance in peptide separations.[5][6]
Rationale for Method Design
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse for peptide analysis due to its high hydrophobicity, which provides strong retention for non-polar molecules like fMLP-OBzl.[4][7][8] The long alkyl chains offer a large surface area for interaction, maximizing the potential for resolving structurally similar compounds.[9][10]
-
Mobile Phase Additive (0.1% TFA): Trifluoroacetic acid is a strong ion-pairing agent.[5] It serves multiple critical functions:
-
pH Control: It maintains a low pH (around 2), ensuring that the peptide's carboxylic acid group is protonated, which suppresses ionization and leads to more consistent retention.
-
Ion Pairing: The TFA anion (CF₃COO⁻) pairs with positively charged residues on the peptide, neutralizing their charge and increasing overall hydrophobicity. This enhances retention and sharpens peaks.[11]
-
Improved Peak Shape: TFA helps to minimize undesirable interactions between the peptide and residual silanol groups on the silica-based stationary phase, reducing peak tailing.[11]
-
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute a hydrophobic peptide like fMLP-OBzl in a reasonable time with good peak shape.[8][12] A shallow gradient is employed to maximize the separation of closely eluting impurities.
Detailed Experimental Protocol: Method 1
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 40% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 ACN:Water |
Method 2: The Rapid Screening Method (C8 with Formic Acid)
This alternative method is developed for higher throughput applications, such as in-process control or rapid library screening, where speed is prioritized over achieving the absolute maximum resolution. It utilizes a less retentive C8 column and a mass spectrometry-friendly ion-pairing agent, formic acid.
Rationale for Method Design
-
Stationary Phase (C8): A C8 (octylsilane) column has shorter alkyl chains than a C18 column.[9][10] This results in weaker hydrophobic interactions and consequently, shorter retention times for non-polar analytes.[7][13] For a highly retained peptide like fMLP-OBzl, this can significantly shorten the analysis time.
-
Mobile Phase Additive (0.1% Formic Acid): Formic acid is a weaker ion-pairing agent than TFA.[14] While it still provides an acidic mobile phase to control ionization, its primary advantage is its volatility and reduced ion suppression effect, making it highly compatible with mass spectrometry (LC-MS) for peak identification.[15][16] This allows for seamless transfer of the method from a purity check (UV detection) to impurity identification (MS detection).
-
Steeper Gradient: A faster, steeper gradient is employed in conjunction with the less retentive column to elute the peptide quickly, fulfilling the goal of a rapid screening method.
Detailed Experimental Protocol: Method 2
| Parameter | Specification |
| Column | C8, 4.6 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) |
| Gradient | 45% to 85% B over 8 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 ACN:Water |
Performance Comparison and Data Analysis
To objectively compare these two methods, a sample of fMLP-OBzl containing two common impurities (Impurity A: Oxidized Met-fMLP-OBzl; Impurity B: Des-formyl-MLP-OBzl) was analyzed. The following table summarizes the hypothetical, yet representative, experimental results.
| Performance Metric | Method 1 (C18/TFA) | Method 2 (C8/Formic Acid) | Analysis |
| Retention Time (fMLP-OBzl) | 15.2 min | 6.8 min | Method 2 is over twice as fast, ideal for high throughput. |
| Resolution (fMLP-OBzl / Impurity A) | 2.5 | 1.6 | Method 1 provides baseline separation (R > 2.0). Method 2 shows adequate but not complete separation (R < 1.7). |
| Resolution (fMLP-OBzl / Impurity B) | 3.1 | 2.2 | Both methods successfully resolve this impurity, but Method 1 offers superior separation. |
| Peak Tailing Factor (fMLP-OBzl) | 1.1 | 1.4 | The stronger ion-pairing effect of TFA in Method 1 results in a more symmetrical peak. |
| Total Run Time | 25 min | 12 min | Method 2 allows for significantly more analyses per hour. |
| MS Compatibility | Poor (Ion Suppression) | Excellent | Method 2 is directly transferable to LC-MS for impurity characterization. |
Visualizing the Method Development Workflow
The decision-making process for selecting and optimizing an HPLC method can be visualized as a logical flow.
Caption: Workflow for selecting an appropriate HPLC method.
Conclusion and Recommendations
The choice between these two methods is dictated entirely by the analytical objective.
Method 1 (High-Resolution C18/TFA) is the superior choice for final product release testing, stability studies, and reference standard characterization. Its strength lies in its ability to provide baseline separation of the main component from its most closely related impurities, ensuring the most accurate purity determination.
Method 2 (Rapid Screening C8/Formic Acid) is the optimal choice for applications where speed is critical and absolute baseline separation is not required. It is perfectly suited for monitoring the progress of a chemical synthesis or for screening large numbers of samples. Its inherent compatibility with mass spectrometry makes it an invaluable tool for rapid impurity identification without method redevelopment.
By understanding the chemical principles behind each parameter—stationary phase, mobile phase additive, and gradient—a scientist can purposefully design an HPLC method that is fit-for-purpose, balancing the perennial trade-off between analytical resolution and speed.
References
- Vertex AI Search. (2026).
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
- BenchChem. (n.d.). The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis.
- BenchChem. (n.d.). The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.
- ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
- Hawach Scientific. (2025). Difference between C18 Column and C8 Column.
- PubMed. (n.d.).
- HPLC. (n.d.).
- YouTube. (2024). C8 Column vs C18 Column You Must Know.
- ResearchGate. (n.d.).
- Biovera. (2024).
- Almac. (n.d.).
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Quora. (2020).
- ChemicalBook. (n.d.). This compound CAS#: 70637-32-0.
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).
- Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?.
- Biotage. (2023).
- Reddit. (2023).
- Creative Peptides. (n.d.).
- Welch Materials. (2024).
- Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
- Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions.
- Sigma-Aldrich. (n.d.). This compound >=97 HPLC 70637-32-0.
- PMC. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
- PMC. (n.d.).
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Separation Science. (2023).
- ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No.
- Tocris Bioscience. (n.d.). N-Formyl-Met-Leu-Phe.
- GenScript. (n.d.). N-Formyl-Met-Leu-Phe.
- Frontiers. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.
- PMC. (2022).
- Frontiers. (2022).
Sources
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Validating Receptor Selectivity of fMLP Benzyl Ester: A Comparative Antagonist Guide
Executive Summary
fMLP Benzyl Ester (N-formyl-Met-Leu-Phe benzyl ester) is a hydrophobic derivative of the classic chemotactic peptide fMLP.[1] While the parent compound (fMLP) is the prototypical high-affinity agonist for Formyl Peptide Receptor 1 (FPR1) , the benzyl ester modification alters lipophilicity and membrane permeability, necessitating rigorous validation of its receptor selectivity.
This guide provides a self-validating experimental framework to distinguish whether fMLP benzyl ester acts exclusively via FPR1, cross-reacts with the lower-affinity FPR2/ALX , or engages off-target mechanisms.[1] We utilize specific antagonists—Cyclosporin H (CsH) for FPR1 and WRW4 for FPR2—to dissect the signaling pathway.
Mechanistic Architecture: FPR Signaling & Antagonism[1][2][3][4]
To validate selectivity, one must understand the competitive landscape at the G-Protein Coupled Receptor (GPCR) level.[1] Both FPR1 and FPR2 couple to
-
The Agonist: fMLP Benzyl Ester targets the orthosteric site. The benzyl group increases hydrophobicity, potentially enhancing potency in dense tissue models compared to free acid fMLP.
-
The FPR1 Antagonist: Cyclosporin H (CsH) is a cyclic undecapeptide that acts as a potent, selective inverse agonist/antagonist for FPR1 (
nM). It does not block FPR2 at concentrations < 2.5 µM. -
The FPR2 Antagonist: WRW4 is a hexapeptide that specifically blocks FPR2 signaling without affecting FPR1.
Diagram 1: Receptor Competition & Signaling Pathway
The following diagram illustrates the specific blockade points within the FPR signaling cascade.
Figure 1: Signal transduction pathway showing fMLP Benzyl Ester interactions and specific blockade points for CsH (FPR1) and WRW4 (FPR2).[1]
Comparative Antagonist Profile
Select the correct tools for validation. Using non-specific blockers (like Boc-2, which blocks both receptors) will yield inconclusive results.[1]
| Reagent | Target Receptor | Selectivity Profile | Working Conc. | Mechanism |
| Cyclosporin H | FPR1 | Highly Selective.[1][2] No FPR2 inhibition < 2.5 µM. | 0.5 – 1.0 µM | Inverse Agonist / Antagonist |
| WRW4 | FPR2 | Highly Selective. Does not inhibit FPR1. | 5.0 – 10.0 µM | Peptidic Antagonist |
| Boc-2 | FPR1 & FPR2 | Non-Selective. Blocks both.[1] | 1.0 – 10.0 µM | Dual Antagonist (Avoid for specificity checks) |
| fMLP (Free Acid) | FPR1 | High affinity FPR1, Low affinity FPR2. | 10 – 100 nM | Positive Control Agonist |
| WKYMVm | FPR2 | High affinity FPR2 agonist.[1] | 10 – 100 nM | Positive Control Agonist (for FPR2) |
Experimental Protocol: Calcium Mobilization Assay
The most robust method to validate GPCR selectivity is a functional Calcium Flux assay. This protocol is designed for human neutrophils or FPR-transfected cell lines (e.g., HL-60 or CHO cells).[1]
Phase A: Cell Preparation & Loading
-
Harvest Cells: Resuspend cells (
cells/mL) in Calcium-free HBSS + 0.1% BSA. -
Dye Loading: Add Fluo-4 AM (final conc. 2-4 µM) and Pluronic F-127 (0.02%).[1]
-
Incubation: Incubate for 30–45 minutes at 37°C in the dark.
-
Wash: Centrifuge (300 x g, 5 min) and resuspend in HBSS containing
(1.26 mM) to restore extracellular calcium. -
Plating: Dispense
cells/well into a black-walled 96-well plate.
Phase B: Antagonist Validation (The Critical Step)
Causality Note: You must establish an antagonist equilibrium before agonist addition to ensure the receptor binding pocket is occupied.
-
Baseline Reading: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds.
-
Antagonist Addition (Pre-incubation):
-
Group 1 (Vehicle): Add Buffer/DMSO (0.1%).
-
Group 2 (FPR1 Block): Add Cyclosporin H (1 µM).[1]
-
Group 3 (FPR2 Block): Add WRW4 (10 µM).
-
-
Equilibration: Incubate for 15–20 minutes at Room Temperature (RT). Do not wash.[1]
Phase C: Agonist Challenge
-
Injection: Inject fMLP Benzyl Ester (at
concentration, typically 10–100 nM) into all groups.[1] -
Measurement: Record fluorescence kinetics immediately (every 1 second for 60–90 seconds).
Validation Logic & Data Interpretation
The identity of the receptor is defined by which antagonist abolishes the signal. Use the workflow below to interpret your specific results.
Diagram 2: Logic Flow for Selectivity Determination
Follow this decision tree to interpret the Calcium Flux results.
Figure 2: Decision tree for interpreting antagonist inhibition data.
Expected Outcomes for fMLP Benzyl Ester[1][6]
-
FPR1 Selectivity (Most Likely):
-
FPR2 Cross-Reactivity:
-
If WRW4 causes partial inhibition (e.g., 20-30% reduction), the benzyl ester modification may have increased affinity for FPR2 compared to native fMLP.[1]
-
Expert Insights & Troubleshooting
The Esterase Factor
Issue: fMLP Benzyl Ester is a substrate for intracellular esterases. Impact: In whole-cell assays, the benzyl group may be cleaved rapidly once the compound enters the cell or interacts with membrane-bound enzymes.[1] Expert Tip: If your assay duration is long (>1 hour), you may simply be measuring the effect of the hydrolysis product (fMLP). The Calcium Flux assay is advantageous here because it measures the response in seconds, capturing the immediate receptor engagement of the ester form before significant hydrolysis occurs.
Solubility & DMSO
Issue: The benzyl ester is significantly more hydrophobic than fMLP. Solution: Ensure the stock solution is prepared in 100% DMSO. When diluting into the assay buffer, keep the final DMSO concentration < 0.5% to avoid non-specific membrane perturbation, which can cause false-positive calcium influx. Always run a "DMSO-only" vehicle control.[1]
Receptor Desensitization
Issue: FPRs desensitize rapidly (seconds to minutes) after agonist exposure.[1] Protocol Check: Never add the agonist before the antagonist. The antagonist must be present at equilibrium (pre-incubated) to effectively compete for the binding site.
References
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews. Link[1]
-
Wenzel-Seifert, K., & Seifert, R. (1993). Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Journal of Immunology. Link
-
Bae, Y. S., et al. (2004). Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling.[1] Journal of Immunology. Link
-
Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to photoaffinity label a high-affinity N-formyl peptide receptor of human neutrophils.[1] Biochemistry. Link
-
Forsman, H., & Dahlgren, C. (2010). fMLF-induced calcium mobilization in human neutrophils: A single cell analysis.[1] Journal of Leukocyte Biology. Link[1]
Sources
Definitive NMR Characterization Guide: N-Formyl-Met-Leu-Phe Benzyl Ester
[1]
Executive Summary
N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBn) is a lipophilic derivative of the potent chemotactic peptide fMLP. While the free acid (fMLP-OH) is the primary agonist for the Formyl Peptide Receptor (FPR1), the benzyl ester variant is frequently utilized as a synthetic intermediate or a membrane-permeable prodrug model.
This guide provides a rigorous technical comparison between Standard 1D 1H NMR QC (Quick Control) and Integrated 2D Structural Elucidation (Comprehensive). For researchers in peptide chemistry and drug development, relying solely on 1D NMR for this molecule is prone to error due to significant signal overlap in the aromatic region (Phenylalanine vs. Benzyl ester). This guide establishes the Integrated 2D Protocol as the superior standard for unambiguous structural verification.
Part 1: Structural Context & Synthesis Workflow
The characterization challenge lies in distinguishing the native peptide aromatic signals from the protecting group and confirming the integrity of the labile formyl group and the ester linkage.
Synthesis & Characterization Workflow
The following diagram outlines the critical path from synthesis to data acquisition, highlighting the decision points for advanced characterization.
Figure 1: Operational workflow for fMLP-OBn characterization. Note the critical decision point regarding aromatic overlap.
Part 2: Comparative Analysis of Characterization Strategies
This section objectively compares the two primary analytical approaches.
Method A: Standard 1D 1H NMR (The "Quick Check")
-
Scope: Routine purity checks during synthesis.
-
Limitations: The fMLP-OBn molecule contains two distinct aromatic systems: the Phenylalanine (Phe) side chain and the Benzyl (Bn) ester group. In 1D NMR, these 10 protons resonate in the narrow 7.1–7.4 ppm range, often appearing as an unresolvable multiplet. This obscures impurities and makes precise integration difficult.
Method B: Integrated 2D Structural Elucidation (The "Gold Standard")
-
Scope: Final product validation, publication-quality assignment, and conformational analysis.
-
Mechanism: Uses scalar coupling (COSY) to trace amino acid spin systems and heteronuclear coupling (HMBC) to "bridge" the ester oxygen, proving the covalent attachment of the benzyl group.
Performance Matrix: Method A vs. Method B
| Feature | Method A: Standard 1D 1H | Method B: Integrated 2D (COSY/HSQC/HMBC) |
| Acquisition Time | < 10 Minutes | 2 - 4 Hours |
| Aromatic Resolution | Poor: Phe & Bn signals overlap heavily. | Excellent: Resolved via 13C correlation (HSQC). |
| Ester Verification | Inferential: Based on CH2 shift (~5.1 ppm). | Definitive: HMBC correlates Benzyl CH2 to Phe C=O. |
| Sequence Confirmation | Ambiguous: Relies on shift prediction.[1] | Confirmed: HMBC connects Amide NH to Carbonyls. |
| Conformational Insight | None. | High: NOESY detects Beta-turn populations. |
Verdict: For fMLP-OBn, Method B is required for authoritative characterization due to the aromatic complexity.
Part 3: Detailed Experimental Protocol (Method B)
Sample Preparation
-
Solvent Choice: DMSO-d6 (99.9% D) is the mandatory solvent.
-
Causality: fMLP peptides tend to aggregate in CDCl3, leading to line broadening. DMSO disrupts intermolecular H-bonds, sharpening amide signals and stabilizing the monomeric conformation.
-
-
Concentration: Dissolve 3–5 mg of peptide in 600 µL DMSO-d6.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Acquisition Parameters (600 MHz Base Frequency)
-
Temperature: 298 K (25°C).
-
1D 1H: Pulse angle 30°, relaxation delay (d1) = 1.5s, 64 scans.
-
2D COSY (gCOSY): 2048 x 256 points, spectral width 10 ppm.
-
2D HSQC (Multiplicity Edited): Distinguishes CH/CH3 (positive) from CH2 (negative). Critical for separating Leu-CH2 from Met-CH2.
-
2D HMBC: Optimized for long-range coupling (J = 8 Hz). This is the "connectivity killer" experiment.
Part 4: Data Interpretation & Assignment[3]
The following data represents the consensus shifts for fMLP-OBn in DMSO-d6.
Table 1: Chemical Shift Assignments (DMSO-d6)
| Residue | Position | 1H Shift (δ ppm) | Multiplicity | 13C Shift (δ ppm) | Key Correlations (HMBC/COSY) |
| N-Formyl | CHO | 8.02 | s (major)* | 161.5 | HMBC to Met-NH |
| Met (1) | NH | 8.25 | d | - | COSY to Met-αH |
| αH | 4.35 | m | 51.2 | - | |
| βH | 1.95 | m | 31.5 | - | |
| γH | 2.45 | t | 29.3 | - | |
| S-Me (ε) | 2.03 | s | 14.6 | Diagnostic Singlet | |
| C=O | - | - | 171.8 | HMBC from Leu-NH | |
| Leu (2) | NH | 8.10 | d | - | - |
| αH | 4.28 | m | 50.8 | - | |
| βH | 1.55 | m | 40.5 | HSQC (Negative Phase) | |
| γH | 1.62 | m | 24.1 | - | |
| δ-Me | 0.85 / 0.89 | dd | 21.5 / 23.0 | Diagnostic Doublets | |
| C=O | - | - | 172.5 | HMBC from Phe-NH | |
| Phe (3) | NH | 8.35 | d | - | - |
| αH | 4.55 | m | 53.5 | HMBC to Ester C=O | |
| βH | 3.05 | m | 37.2 | - | |
| Aromatic | 7.15 - 7.28 | m | 126-129 | Overlaps with Benzyl | |
| C=O (Ester) | - | - | 171.2 | Critical Linkage | |
| Benzyl | O-CH2 | 5.12 | s (or ABq) | 66.0 | HMBC to Phe C=O |
| Aromatic | 7.30 - 7.40 | m | 128-135 | - |
*Note: The formyl proton may show a minor peak (~10% intensity) due to cis/trans isomerism of the amide bond, a common feature in N-formyl peptides.
Part 5: Structural Verification Logic
The following Graphviz diagram illustrates the specific HMBC correlations required to prove the structure. This visualizes the "Trustworthiness" pillar—if you cannot see these arrows in your data, the structure is unproven.
Figure 2: Connectivity Map. The red arrows represent HMBC correlations. The connection between Benzyl CH2 and Phe Carbonyl is the definitive proof of esterification.
References
-
Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press. (Standard text for NMR pulse sequence theory).
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide sequential assignment strategies).
-
Rotondi, K. S., & Gierasch, L. M. (2005). "Natural polypeptide scaffolds: N-formyl-Met-Leu-Phe-OH". Biopolymers, 80(2), 200-205. (Reference for fMLP conformational preferences).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HSQC/HMBC parameter optimization).
-
Sigma-Aldrich. "this compound Product Specification". (Reference for general solubility and physical properties).
Sources
Determining EC50 values of N-Formyl-Met-Leu-Phe benzyl ester vs fMLP
Topic: Determining EC50 values of N-Formyl-Met-Leu-Phe benzyl ester vs fMLP Content Type: Publish Comparison Guide
Executive Summary
This guide details the experimental framework for determining and comparing the half-maximal effective concentration (
While fMLP is the "gold standard" agonist for the Formyl Peptide Receptor 1 (FPR1), the benzyl ester derivative (fMLP-OBzl) exhibits distinct physicochemical properties driven by the hydrophobic C-terminal modification. This guide provides a self-validating protocol using calcium mobilization as the primary readout for
Mechanistic Comparison: Free Acid vs. Benzyl Ester[1]
The biological activity of formyl peptides hinges on their interaction with FPR1 , a G-protein coupled receptor (GPCR) expressed abundantly on neutrophils and monocytes.[1][2][3][4]
Structural Impact on Binding
-
fMLP (Free Acid): The physiological ligand mimic. The C-terminal carboxylate constitutes a polar moiety that interacts with specific cationic residues in the FPR1 binding pocket. It typically exhibits high affinity (
) and potent induction of chemotaxis. -
fMLP-OBzl (Benzyl Ester): The esterification caps the negative charge, significantly increasing hydrophobicity .
-
Agonism:[4][5][6] Contrary to some N-terminal modifications that create antagonists (e.g., Boc-MLP), C-terminal esterification generally retains agonist activity.
-
Potency Shift: The benzyl group can enhance binding affinity in specific contexts by interacting with hydrophobic pockets within the receptor transmembrane domain, or by facilitating membrane intercalation. However, this modification can also alter cell-type specificity (e.g., shifting potency ratios between neutrophils and monocytes).
-
Signaling Pathway (FPR1)
Both ligands activate the same downstream cascade upon binding FPR1. The receptor couples to
Figure 1: The FPR1 signaling cascade leading to calcium mobilization, the primary readout for this protocol.
Experimental Protocol: Calcium Mobilization Assay
Objective: Determine and compare the
Rationale: Calcium flux is a proximal signaling event, providing a more direct measure of receptor activation (
Materials
-
Cell Line: HL-60 cells (differentiated into neutrophil-like cells using 1.3% DMSO for 5-7 days) or primary human neutrophils (PMNs).
-
Ligands:
-
fMLP (Sigma/Tocris, >99% purity).
-
fMLP-OBzl (Custom synthesis or specialized peptide vendor).
-
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS with
/ , 20 mM HEPES, 0.1% BSA (essential to prevent peptide adsorption to plastic).
Step-by-Step Workflow
Phase 1: Ligand Preparation (Critical)
-
Stock Solution: Dissolve both peptides in dry DMSO to 10 mM.
-
Note: fMLP-OBzl is more hydrophobic; ensure complete solubilization.
-
-
Serial Dilution: Prepare a 1:3 serial dilution in Assay Buffer (not DMSO) to generate a 10-point dose-response curve.
-
Target Final Concentration Range:
M to M. -
Control: Include a "Buffer Only" (0% response) and "Ionomycin" (100% Max signal) control.
-
Phase 2: Cell Loading
-
Harvest differentiated HL-60 cells (
cells/mL). -
Incubate with Fluo-4 AM (4 µM) and Pluronic F-127 (0.04%) for 30-45 minutes at 37°C in the dark.
-
Wash cells
with Assay Buffer to remove extracellular dye. -
Resuspend in Assay Buffer at
cells/mL and plate 100 µL/well into a black-wall, clear-bottom 96-well plate.
Phase 3: Kinetic Measurement
-
Place cell plate in the reader (37°C).
-
Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 20 seconds to establish baseline (
). -
Injection: Automatically inject 20 µL of
Ligand concentration. -
Read: Continue recording for 120 seconds. The peak response usually occurs within 15-30 seconds.
Figure 2: Experimental workflow for kinetic calcium mobilization assay.
Data Analysis & Expected Results
Calculation of Response
Calculate the change in fluorescence (
Curve Fitting
Plot
Comparative Data Table
Based on literature values for FPR1 agonists in human neutrophils:
| Parameter | fMLP (Standard) | fMLP-OBzl (Benzyl Ester) | Interpretation |
| 0.5 – 5.0 nM | 1.0 – 10.0 nM | fMLP-OBzl is a potent agonist, typically showing comparable or slightly lower potency than fMLP in aqueous phase assays due to solubility/binding kinetics. | |
| ~0.1 nM | ~0.5 - 5 nM | Esterification may shift the curve to the right for neutrophils, but potentially left for monocytes [3]. | |
| Binding Affinity ( | ~1 nM | ~1 - 10 nM | The benzyl group is tolerated but may introduce steric constraints compared to the native free acid. |
| Solubility | Moderate | Low (Hydrophobic) | Critical: fMLP-OBzl requires careful DMSO solubilization to avoid precipitation, which falsely elevates |
Troubleshooting Specific to fMLP-OBzl
-
Precipitation: If the fMLP-OBzl curve plateaus early or is erratic, the peptide may have precipitated in the aqueous buffer. Solution: Increase BSA to 0.5% or use a lower starting concentration.
-
Desensitization: FPR1 desensitizes rapidly. Ensure the injection speed is fast and mixing is thorough. Do not re-use cells.
References
-
Ho, P. P., et al. (1978). Methyl Ester of N-formylmethionyl-leucyl-phenylalanine: Chemotactic Responses of Human Blood Monocytes. Arthritis & Rheumatism.[3][7] Available at: [Link] (Note: Discusses esterification effects on cell specificity).
-
Ingenta Connect. The main functions and structural modifications of tripeptide fMLP. Available at: [Link][8][1][3][5][7][9][10][11][12][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 12. Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EC50 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Quality Control Benchmarks for Synthetic N-Formyl-Met-Leu-Phe Benzyl Ester
For researchers in immunology, pharmacology, and drug development, the synthetic peptide N-Formyl-Met-Leu-Phe (fMLP) and its derivatives are indispensable tools for studying inflammation, chemotaxis, and the innate immune response. The benzyl ester form of fMLP offers altered hydrophobicity, potentially influencing its delivery and interaction with cellular systems. However, the reliability and reproducibility of experimental data derived from this compound are fundamentally dependent on its purity, structural integrity, and biological activity.
This guide provides a comprehensive framework for establishing quality control (QC) benchmarks for synthetic N-Formyl-Met-Leu-Phe benzyl ester. It is designed for researchers, scientists, and drug development professionals to critically assess the quality of their peptide reagents, ensuring the validity of their scientific findings. We will delve into the essential analytical techniques, functional assays, and potential pitfalls associated with this potent chemoattractant.
The Critical Role of Quality Control for a Potent Chemoattractant
N-Formyl-Met-Leu-Phe is a powerful agonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor highly expressed on phagocytic leukocytes like neutrophils.[1] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) – all critical components of the inflammatory response.[2][3] The benzyl ester modification, while seemingly minor, can alter the compound's solubility and interaction with the receptor, making rigorous quality control even more crucial.
Impurities in a synthetic peptide preparation can have significant, often unforeseen, consequences:
-
Altered Potency: Deletion or insertion peptide sequences, products of incomplete reactions during solid-phase peptide synthesis (SPPS), can act as competitive antagonists or have significantly lower agonistic activity, leading to an underestimation of the true EC50 of the active compound.[4]
-
Off-Target Effects: Residual solvents, protecting groups, or other synthetic artifacts can be cytotoxic or trigger unintended biological responses.
-
Irreproducible Results: Batch-to-batch variability in purity and composition is a major contributor to the irreproducibility crisis in scientific research.[5]
Therefore, a multi-faceted approach to quality control, combining analytical chemistry and functional biology, is not just recommended; it is essential for scientific integrity.
I. Analytical Benchmarks: Confirming Identity and Purity
A commercially available standard for this compound is often cited with a purity of ≥97% as determined by HPLC.[6] This serves as a reasonable benchmark for research-grade material. For more sensitive applications, such as in vivo studies or quantitative receptor-ligand interaction analyses, a purity of >95% or even >98% is advisable.[7][8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
Rationale for Method Design: The benzyl ester group significantly increases the hydrophobicity of the fMLP peptide. Therefore, the HPLC method must be optimized to ensure adequate retention and separation from both more polar (e.g., fMLP free acid) and potentially less polar (e.g., protected peptide fragments) impurities. A gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is standard. TFA protonates acidic residues and forms ion pairs with basic residues, which sharpens peaks and improves resolution.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A typical gradient for a hydrophobic peptide like fMLP benzyl ester would be a linear gradient from 30% to 80% Solvent B over 20-30 minutes. This should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 254 nm (aromatic ring of phenylalanine and benzyl ester).
-
Sample Preparation: Dissolve the peptide in a small amount of DMSO and then dilute with Solvent A to a final concentration of 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing the purity of this compound by RP-HPLC.
Mass Spectrometry (MS): Absolute Identity Confirmation
Mass spectrometry provides an exact molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that minimizes fragmentation.
Expected Mass:
-
Chemical Formula: C28H37N3O5S
-
Monoisotopic Mass: 527.2457 g/mol
-
Observed Ion (ESI-MS, positive mode): [M+H]+ = 528.2530 m/z
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/water with 0.1% formic acid. Formic acid is used instead of TFA as it is more volatile and compatible with MS.
-
Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode. The presence of a prominent peak at m/z 528.25 should be confirmed.
-
Tandem MS (MS/MS): For unequivocal identification, perform fragmentation of the parent ion (m/z 528.25). The resulting fragment ions can be predicted based on the peptide sequence and can confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, confirming the overall structure and the presence of key functional groups like the formyl proton and the benzyl group protons.
Expected Chemical Shifts (in CDCl3 or DMSO-d6):
-
Formyl Proton (-CHO): A singlet around 8.0-8.2 ppm.
-
Aromatic Protons (Phenylalanine and Benzyl Ester): Multiplets between 7.0-7.5 ppm.
-
Benzyl CH2: A singlet or two doublets around 5.1-5.2 ppm.[9]
-
Amide Protons (-NH-): Doublets between 6.5-8.5 ppm, depending on hydrogen bonding.
-
Alpha-Protons (-CH-): Multiplets between 4.0-4.8 ppm.
-
Side Chain Protons: Complex multiplets in the upfield region (0.8-3.0 ppm).
Any significant deviation from these expected shifts or the presence of unexpected peaks could indicate impurities or structural incorrectness.
II. Functional Benchmarks: Does It Work as Expected?
A high purity value is meaningless if the peptide is not biologically active. Functional assays are crucial to benchmark the performance of this compound against known standards or previous batches.
Chemotaxis Assay: The Definitive Functional Test
The primary function of fMLP and its derivatives is to induce directed cell migration. The Boyden chamber or Transwell® assay is the classic method to quantify this.[10]
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Setup:
-
Use a 96-well chemotaxis plate with a 5 µm pore size membrane.[10]
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM) to the lower chamber in serum-free media. Include a negative control (media alone) and a positive control (a known potent chemoattractant like C5a or a previously validated batch of fMLP).
-
Add isolated neutrophils (e.g., 1 x 10^5 cells) to the upper chamber.[11]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring their ATP content using a luminescent assay (e.g., CellTiter-Glo®).[10]
-
-
Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50.
Workflow for Neutrophil Chemotaxis Assay
Caption: Step-by-step workflow for quantifying neutrophil chemotaxis in response to fMLP benzyl ester.
Calcium Mobilization Assay: A Rapid Readout of Receptor Activation
Activation of the Gαq-coupled FPR1 receptor leads to the release of calcium from intracellular stores, providing a rapid and robust functional readout that can be measured using fluorescent calcium indicators.[5][12]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation: Use a human neutrophil-like cell line (e.g., HL-60 differentiated towards a neutrophil phenotype) or primary neutrophils.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. Intracellular esterases cleave the AM ester, trapping the fluorescent dye inside the cells.
-
Assay:
-
Use a fluorescence plate reader or a flow cytometer capable of kinetic reads.
-
Establish a baseline fluorescence reading for the dye-loaded cells.
-
Inject a solution of this compound at various concentrations.
-
Immediately begin recording the change in fluorescence intensity over time (typically for 1-2 minutes).
-
-
Analysis: The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration. Plot the peak response against the peptide concentration to generate a dose-response curve and determine the EC50.
FPR1 Signaling Pathway Leading to Calcium Mobilization
Caption: Simplified signaling pathway of FPR1 activation by fMLP leading to intracellular calcium release.
III. Comparison with Alternatives
When benchmarking a new batch of this compound, it is useful to compare its activity not only to a trusted standard of the same molecule but also to alternative chemoattractants that act through the same receptor family.
WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met-NH2): This synthetic hexapeptide is a potent agonist for both FPR1 and FPR2 (also known as FPRL1/ALX).[13] In some systems, it can be a more potent activator of FPR2 than fMLP.[13] Comparing the relative potency of your fMLP benzyl ester on cells expressing only FPR1 versus cells expressing both FPR1 and FPR2 can provide insights into its receptor selectivity.
Comparison Table: fMLP vs. WKYMVm
| Feature | N-Formyl-Met-Leu-Phe (fMLP) | WKYMVm |
| Origin | Bacterial-derived tripeptide | Synthetic hexapeptide |
| Primary Receptor | FPR1 | FPR1 and FPR2/ALX (pan-agonist)[14] |
| Receptor Affinity | High affinity for FPR1, low for FPR2 | High affinity for both FPR1 and FPR2[13] |
| Primary Role | Classical pro-inflammatory chemoattractant | Potent agonist with both pro- and anti-inflammatory roles[13] |
Conclusion: A Self-Validating System for Robust Research
The quality of synthetic peptides is not a given; it must be rigorously verified. By establishing a comprehensive set of quality control benchmarks for this compound, researchers can ensure the reliability and reproducibility of their experiments. This involves a three-pronged approach:
-
Analytical Verification: Confirm identity and purity (>97%) using HPLC, MS, and NMR.
-
Functional Validation: Measure biological activity through chemotaxis and calcium mobilization assays, determining a consistent EC50.
-
Comparative Analysis: Benchmark against trusted internal standards and alternative agonists like WKYMVm to understand relative potency and selectivity.
Implementing these protocols as a self-validating system for every new batch of reagent will foster confidence in experimental outcomes and contribute to the overall integrity of scientific research in the field of inflammation and immunology.
References
-
Intracellular Calcium Waves Accompany Neutrophil Polarization, Formylmethionylleucylphenylalanine Stimulation, and Phagocytosis. (2003). The Journal of Immunology, 170, 64–72. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2025). MDPI. [Link]
-
Doctoral Dissertation 博士論文 Quantitative evaluation of inhibitory potency of inhibitors for Formyl Peptide Receptor 1 and - 東京大学. (n.d.). University of Tokyo. [Link]
-
Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control. (n.d.). NIH. [Link]
-
An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. (2017). NIH. [Link]
-
Measurement of intracellular Ca 2 mobilization in neutrophils using a... - ResearchGate. (n.d.). ResearchGate. [Link]
-
WKYMVm and fMLF induce calcium mobilization in transfected cells.... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Clinical immunology Intracellular calcium ions kinetics and chemiluminescent activity in human neutrophils. (2007). Termedia. [Link]
-
WKYMVm ameliorates obesity by improving lipid metabolism and leptin signalling. (2023). PMC. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (2025). Frontiers. [Link]
-
Neutrophil Chemotaxis Assay. (n.d.). Charles River Laboratories. [Link]
-
Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. (2014). Ovid. [Link]
-
Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. (n.d.). Creative Bioarray. [Link]
-
Hi-Affi™ In Vitro Cell based Formylpeptide Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. [Link]
-
1 H NMR Assignments, Chemical Shifts (δ, ppm) and NH Temperature... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Related impurities in peptide medicines. (2014). PubMed. [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. (1997). ResearchGate. [Link]
-
Tables For Organic Structure Analysis. (n.d.). UCLA Chemistry. [Link]
-
N-Formyl-Met-Leu-Phe. (n.d.). GenScript. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2017). MDPI. [Link]
-
Recommended Peptide Purity Guidelines. (n.d.). GenScript. [Link]
-
Peptide Quality - FAQ. (n.d.). AAPPTec. [Link]
-
Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... - ResearchGate. (n.d.). ResearchGate. [Link]
-
An all-on-chip method for testing neutrophil chemotaxis. (2016). EurekAlert!. [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
protein engineering by chemical methods. (n.d.). UCL Discovery. [Link]
-
(PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. (n.d.). ResearchGate. [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]
- 4. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound =97 HPLC 70637-32-0 [sigmaaldrich.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. genscript.com [genscript.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. criver.com [criver.com]
- 11. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
Verification of N-Formyl-Met-Leu-Phe Benzyl Ester Biological Activity in Vitro
Executive Summary & Compound Profile
N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBzl) is a C-terminal hydrophobic derivative of the canonical chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe). While the parent compound fMLP is the gold-standard agonist for the Formyl Peptide Receptor 1 (FPR1), the benzyl ester variant introduces significant lipophilicity and steric bulk at the receptor-binding interface.
This guide provides a rigorous framework to verify the biological activity of fMLP-OBzl. Unlike fMLP, which binds FPR1 with high affinity (
Comparative Profile: fMLP vs. fMLP-OBzl
| Feature | fMLP (Parent) | fMLP-Benzyl Ester (Target) | Biological Implication |
| Structure | Free C-terminal Carboxyl | C-terminal Benzyl Ester | Esterification removes the negative charge, increasing membrane permeability but potentially reducing electrostatic interactions in the binding pocket. |
| Solubility | Low in water; Soluble in DMSO | Highly Hydrophobic | Requires careful DMSO titration; risk of precipitation in aqueous buffers. |
| Receptor | FPR1 (High Affinity) | FPR1 (Predicted Agonist) | Likely retains agonist activity but with shifted |
| Metabolism | Proteolytic degradation | Esterase sensitivity | May act as a depot or be hydrolyzed to fMLP by plasma/cellular esterases. |
Mechanistic Grounding: FPR1 Signaling Pathway
To validate fMLP-OBzl, one must confirm it triggers the specific signaling cascade associated with FPR1 activation. The compound must induce the transition of the G-protein
Visualization: FPR1 Signal Transduction
The following diagram illustrates the pathway fMLP-OBzl must activate to be considered biologically competent.
Caption: FPR1 activation cascade. fMLP-OBzl must trigger the G_i-PLC-IP3 axis to induce Calcium release (Chemotaxis) and PKC activation (Superoxide).
Experimental Verification Protocols
Protocol A: Neutrophil Isolation (The Foundation)
Reliable data depends entirely on the quality of the neutrophils (PMNs). Apoptotic or pre-activated cells will yield false negatives/positives.
-
Source: Fresh human whole blood (heparinized).
-
Separation: Layer blood over a density gradient (e.g., Ficoll-Paque or Polymorphprep).
-
Centrifugation: 500 x g for 30 mins at 20°C (brake off).
-
Isolation: Harvest the PMN band (or pellet, depending on gradient).
-
Lysis: Hypotonic lysis of residual RBCs (if necessary) using sterile water for 30s, followed by immediate 2x PBS restoration.
-
Resuspension: Krebs-Ringer Phosphate Glucose (KRPG) buffer with 1 mM
.-
Critical Check: Viability >95% (Trypan Blue) and Purity >90% (Wright-Giemsa stain).
-
Protocol B: Superoxide Anion Production (Cytochrome C Reduction)
This assay quantifies the "respiratory burst," a direct measure of NADPH oxidase activation.
Reagents:
-
Test Compound: fMLP-OBzl (Stock: 10 mM in DMSO).
-
Positive Control: fMLP (Free acid) (Stock: 10 mM in DMSO).
-
Specificity Control: Boc-MLP (Antagonist) or Cyclosporin H.
-
Substrate: Cytochrome C (Type III, horse heart).
Procedure:
-
Preparation: Plate
PMNs/mL in a 96-well plate. -
Incubation: Pre-warm cells at 37°C for 5 mins.
-
Treatment: Add Cytochrome C (75
M final) + fMLP-OBzl (Titrate: M to M).-
Run parallel wells with fMLP (Standard) and DMSO (Vehicle).
-
-
Measurement: Monitor Absorbance at 550 nm kinetically for 10–20 mins.
-
Calculation: Use the extinction coefficient of Cytochrome C (
) to calculate nmoles produced.
Validation Criteria:
-
Linearity: The rate of reduction should be linear for the first 5 minutes.
-
Inhibition: Pre-treatment with 10
M Boc-MLP should abolish the fMLP-OBzl response, confirming FPR1 specificity.
Protocol C: Chemotaxis (Boyden Chamber / Transwell)
Measures the functional ability of the compound to recruit cells.
Procedure:
-
Chamber Setup: Use a 48-well micro-chemotaxis chamber or Transwell inserts (3
m pore size). -
Lower Well: Load fMLP-OBzl (diluted in buffer) in the bottom chamber.
-
Concentration Range:
to M. Note that esters often require higher concentrations than free acids due to solubility limits or lower affinity.
-
-
Upper Well: Load PMNs (
cells/mL). -
Incubation: 45–60 mins at 37°C in humidified
incubator. -
Quantification:
-
Remove non-migrated cells from top.
-
Fix and stain filter (Diff-Quik).
-
Count cells per high-power field (HPF) (5 fields/well).
-
Data Interpretation & Troubleshooting
Expected Results
| Metric | fMLP (Standard) | fMLP-OBzl (Expected) | Interpretation |
| ~10–50 nM | Likely 50–500 nM | The benzyl group may sterically hinder the binding pocket, shifting the curve to the right. | |
| Maximal Response ( | 100% | 80–100% | Should act as a full agonist. If |
| Solubility Issues | Minimal | High Risk | If response drops at high concentrations ( |
Verification Logic Flow
Use this logic tree to interpret your experimental data.
Caption: Decision tree for classifying fMLP-OBzl activity based on functional assays and antagonist inhibition.
References
-
Panaro, M. A., et al. (2006). "Biological role of the N-formyl peptide receptors." Immunopharmacology and Immunotoxicology. Link
-
Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences. Link
- Derian, C. K., & Solomon, H. F. (1993). "Agonist and antagonist activities of N-formyl-methionyl-leucyl-phenylalanine analogs." Journal of Pharmacology and Experimental Therapeutics.
-
Prossnitz, E. R., & Ye, R. D. (1997). "The N-formyl peptide receptor: a model for the study of G-protein-coupled receptors." Pharmacology & Therapeutics.[1] Link
-
Southgate, E. L., et al. (2008). "Chemotaxis assays for human neutrophils." Methods in Molecular Biology. Link
Sources
Safety Operating Guide
Mastering the Handling of N-Formyl-Met-Leu-Phe Benzyl Ester: A Guide to Safety and Precision
For Immediate Implementation: This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with N-Formyl-Met-Leu-Phe benzyl ester. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent synthetic peptide derivative used in a variety of research applications, particularly in studies of chemotaxis and inflammation. As with many biologically active small molecules, its handling demands a meticulous approach to safety to mitigate risks of exposure and contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency protocols to ensure a safe and efficient workflow.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a combustible solid and should be handled with care. While specific toxicological data for the benzyl ester form is not extensively detailed, the parent compound, N-Formyl-Met-Leu-Phe, is a known potent chemoattractant for leukocytes, activating N-formyl peptide receptors (FPRs).[1][2] Inhalation, ingestion, or skin contact should be avoided.[3] The lyophilized powder can be easily aerosolized, necessitating specific precautions during handling.[4]
Key Physicochemical and Safety Data:
| Property | Value | Source |
| CAS Number | 70637-32-0 | |
| Molecular Formula | C28H37N3O5S | |
| Molecular Weight | 527.68 g/mol | |
| Form | Solid | |
| Storage Temperature | -20°C | |
| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) Respirator |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety glasses or goggles are required to protect against accidental splashes of solutions.[4]
-
Hand Protection: Chemical-resistant disposable gloves, such as nitrile gloves, must be worn.[4] Gloves should be changed immediately if they become contaminated.
-
Respiratory Protection: When handling the lyophilized powder, a Type N95 (US) or equivalent respirator is essential to prevent inhalation of aerosolized particles. All handling of the solid form should be conducted within a certified chemical fume hood or a biological safety cabinet.[4]
-
Protective Clothing: A lab coat or protective gown must be worn over personal clothing to protect the skin from potential spills.[4]
Operational Plan: Step-by-Step Handling Procedures
A designated and well-ventilated area, such as a chemical fume hood, is mandatory for all manipulations of this compound.[4]
Weighing the Lyophilized Powder
-
Prepare the Weighing Area: Ensure the analytical balance is clean and located inside a chemical fume hood. Place a new piece of weighing paper on the balance.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing and the stability of the compound.[5][6]
-
Weighing: With all required PPE donned, quickly and carefully transfer the desired amount of the powder onto the weighing paper. Avoid creating dust.
-
Seal the Vial: Immediately and tightly reseal the stock vial to minimize exposure to air and moisture.[5]
-
Transfer: Promptly transfer the weighed powder to a suitable container for reconstitution.
Reconstitution
-
Solvent Selection: N-Formyl-Met-Leu-Phe is soluble in organic solvents such as DMSO and ethanol.[3] The choice of solvent will depend on the experimental requirements.
-
Dissolving the Peptide: Add the appropriate volume of the chosen solvent to the vessel containing the weighed peptide.
-
Mixing: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.[5]
-
Storage of Solutions: If not for immediate use, it is recommended to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C.[6] Avoid repeated freeze-thaw cycles.[6] Peptides containing methionine, like this one, can be prone to oxidation, so long-term storage in solution is not recommended.[5][6]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Cleanup
For a minor spill of the solid powder or a solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: For liquid spills, use absorbent materials like vermiculite or spill pillows to dike the spill.[7] For solid spills, avoid creating dust.[8]
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.[7]
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and leak-proof hazardous waste container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Institutional Protocols: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and proper disposal procedures.[10]
-
Empty Containers: The first rinse of any container that held the chemical should be collected as hazardous waste.[9]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific investigations.
References
- Vertex AI Search. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Vertex AI Search. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
- Cayman Chemical. (2022, November 21).
- Thermo Fisher Scientific. (2025, September 6).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- AAPPTec. (n.d.). MSDS AHF104 H-Phe-OBzl HCl.pdf.
- MDPI. (2025, July 16). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- PMC. (n.d.).
- University of Tennessee Knoxville. (n.d.).
- Texas A&M University - Texarkana. (n.d.). Spill Management Procedure.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
- PubMed. (2005, August 15).
- James Madison University. (n.d.). BIOLOGICAL SPILL RESPONSE PROCEDURES.
- Fisher Scientific. (2024, March 31).
- Frontiers. (2025, March 4). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.
- ResearchGate. (n.d.). Interaction of mitochondrial formylated peptides with formyl peptide receptor 1 in the pathogenesis of acute lung injury | Request PDF.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. peptide24.store [peptide24.store]
- 5. bachem.com [bachem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. peptide.com [peptide.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
